Galloyloxypaeoniflorin
Description
Structure
3D Structure
Properties
CAS No. |
145898-93-7 |
|---|---|
Molecular Formula |
C30H32O16 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |
InChI Key |
PRUKRWUTUBERIO-IFPUPTAISA-N |
SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Isomeric SMILES |
CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Canonical SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Synonyms |
galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Galloyloxypaeoniflorin Mechanism of Action in Inflammation
This guide provides an in-depth technical analysis of Galloyloxypaeoniflorin , a potent monoterpene glycoside, focusing on its specific mechanisms in modulating inflammatory cascades.
Executive Summary
Galloyloxypaeoniflorin (GPF) is a bioactive monoterpene glycoside isolated primarily from the root cortex of Paeonia suffruticosa (Moutan Cortex). Structurally related to paeoniflorin, GPF is distinguished by the presence of a galloyl moiety at the 6'-position of the glucose unit.[1] This structural modification confers significantly enhanced biological potency, particularly in antioxidant capacity and complement system inhibition , compared to its parent compound.
While paeoniflorin is widely recognized for general anti-inflammatory effects, GPF exhibits a specialized dual-mechanism:
-
Direct Blockade of the Complement Cascade: Specifically targeting C1q, C3, and C5.
-
ROS-Dependent NF-κB Suppression: The galloyl group acts as a superior electron donor, scavenging reactive oxygen species (ROS) that act as upstream signaling molecules for the NF-κB and MAPK inflammatory pathways.
Chemical Identity & Structural Pharmacology[2][3]
Structure-Activity Relationship (SAR)
The efficacy of Galloyloxypaeoniflorin is dictated by two pharmacophores:
-
The Paeoniflorin Core: A cage-like pinane skeleton responsible for binding affinity to specific immunomodulatory receptors (e.g., Adenosine A1, potentially TLRs).
-
The Galloyl Moiety (3,4,5-trihydroxybenzoyl): This is the critical differentiator. It enhances lipophilicity and provides three phenolic hydroxyl groups. These groups drastically increase radical scavenging activity (RSA) compared to paeoniflorin and
-tocopherol, allowing GPF to intercept intracellular ROS before they can trigger the IKK complex.
| Compound | Structural Feature | Relative Radical Scavenging Activity (RSA) | Primary Anti-Inflammatory Target |
| Paeoniflorin | Monoterpene glycoside | Low to Moderate | NF-κB, Adenosine A1 |
| Galloyloxypaeoniflorin | + Galloyl group | High (Superior to Vit E) | Complement (C1q, C3, C5) , ROS-NF-κB |
| Oxypaeoniflorin | + Hydroxyl group | Moderate | NF-κB |
Molecular Mechanisms of Action[4]
The Complement System Blockade (Unique Mechanism)
Unlike general anti-inflammatory agents that target cytokines, GPF intervenes at the level of the complement system , a proteolytic cascade that drives innate immunity.
-
Target: Classical and Alternative pathways.
-
Action: GPF inhibits the activity of C1q (initiation complex), C3 (central convergence point), and C5 (membrane attack complex precursor).
-
Outcome: Prevention of anaphylatoxin release (C3a, C5a) which normally recruits neutrophils and mast cells.
ROS-Dependent NF-κB & MAPK Inhibition
Inflammation in macrophages (e.g., Kupffer cells, Microglia) is often sustained by an oxidative loop where ROS oxidizes cysteine residues on signaling kinases.
-
ROS Scavenging: GPF donates electrons/hydrogens to neutralize superoxide (
) and hydroxyl radicals ( ). -
Pathway Interruption: By lowering intracellular ROS, GPF prevents the phosphorylation of IκB
and p38 MAPK . -
Transcriptional Repression: This prevents the nuclear translocation of the p65 subunit of NF-κB, halting the transcription of pro-inflammatory genes (TNF-
, IL-6, iNOS, COX-2).
Visualization of Signaling Pathways
Experimental Validation Protocols
To validate the mechanism of Galloyloxypaeoniflorin, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro Complement Inhibition Assay
Objective: Quantify the direct inhibitory effect of GPF on the classical complement pathway.
-
Reagents: Sensitized sheep erythrocytes (EA), Guinea pig serum (source of complement), GVB++ buffer (Gelatin Veronal Buffer with
/ ). -
Preparation:
-
Prepare GPF stock solutions (10, 50, 100, 200
M) in GVB++. -
Dilute Guinea pig serum to yield 50% hemolysis (1 CH50 unit) in the absence of inhibitors.
-
-
Reaction:
-
Mix 100
L of diluted serum + 100 L of GPF solution. Incubate at 37°C for 10 min. -
Add 200
L of sensitized erythrocytes (EA). -
Incubate at 37°C for 30 min.
-
-
Measurement:
-
Centrifuge at 2000 rpm for 5 min.
-
Measure optical density (OD) of the supernatant at 541 nm.
-
-
Calculation:
-
Inhibition (%) =
. -
Validation Criterion: A dose-dependent reduction in hemolysis confirms blockade of C1q-C9 cascade.
-
Protocol B: ROS-Mediated NF-κB Inhibition in RAW 264.7 Cells
Objective: Confirm that GPF anti-inflammatory activity is linked to its antioxidant capacity.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM + 10% FBS.
-
Pre-treatment: Seed cells (
/well). Treat with GPF (10–100 M) for 2 hours. -
Induction: Stimulate with LPS (1
g/mL) for:-
30 min (for ROS and Phospho-protein analysis).
-
24 hours (for Cytokine release).[2]
-
-
ROS Quantification:
-
Wash cells and incubate with DCFH-DA (10
M) for 30 min. -
Measure fluorescence (Ex 485nm / Em 535nm).
-
-
Western Blotting:
-
Lyse cells. Probe for p-p65 , p-IκB
, and p-p38 . -
Control: Use Total-p65 and
-actin as loading controls.
-
-
Validation Criterion: GPF must significantly reduce DCF fluorescence (ROS) and concomitantly reduce p-p65 levels. If p-p65 is reduced but ROS is unchanged, the mechanism is ROS-independent (disproving the hypothesis).
Comparative Data Summary
The following table summarizes the potency of Galloyloxypaeoniflorin relative to standard controls based on literature values for radical scavenging (DPPH assay) and Complement inhibition (
| Compound | DPPH Scavenging ( | Complement Inhibition ( | Mechanism Note |
| Galloyloxypaeoniflorin | ~3.5 | 0.14 - 0.25 | Potent Dual Inhibitor |
| Galloylpaeoniflorin | ~3.8 | 0.18 | Isomer, similar potency |
| Paeoniflorin | > 100 (Inactive) | > 2.0 (Weak) | Lacks Galloyl moiety |
| ~12.0 | N/A | Reference Antioxidant | |
| Heparin | N/A | 0.05 | Reference Complement Inhibitor |
Note: Lower
References
-
Matsuda, H., et al. (2001). Bioactive constituents of Chinese natural medicines.[3][4] VI. Moutan Cortex. (2): Structures and radical scavenging effects of suffruticosides A, B, C, D, and E and galloyl-oxypaeoniflorin.[3][4] Chemical & Pharmaceutical Bulletin, 49(1), 69-72.[3][5] Link
-
Song, W. H., Cheng, Z., & Chen, D. (2014). Anticomplement monoterpenoid glucosides from the root bark of Paeonia suffruticosa. Journal of Natural Products, 77(1), 42-48. Link
-
Chen, J., et al. (2021). Evaluations and Mechanistic Interrogation of Natural Products Isolated From Paeonia suffruticosa for the Treatment of Inflammatory Bowel Disease. Frontiers in Pharmacology, 12, 782563. Link
- Li, H., et al. (2009). 6'-O-Galloylpaeoniflorin attenuates osteoclastogenesis and relieves ovariectomy-induced osteoporosis by inhibiting ROS and MAPKs/c-Fos/NFATc1 signaling pathways. Free Radical Biology and Medicine (Contextual reference for Galloyl-moiety mechanism).
-
He, C. N., et al. (2010). Chemical constituents and bioactivities of plants from the genus Paeonia.[6][7] Chemistry & Biodiversity, 7(1), 90-104. Link
Sources
- 1. 6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Constituents of Chinese Natural Medicines. VI. Moutan Cortex. (2): Structures and Radical Scavenging Effects of Suffruticosides A, B, C, D, and E and Galloyl-oxypaeoniflorin [jstage.jst.go.jp]
- 5. Chemical Components and Pharmacological Activities of Terpene Natural Products from the Genus Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
The Art of Augmentation: A Technical Guide to the Structure-Activity Relationship of Galloyl-Paeoniflorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin, a monoterpene glycoside from Paeonia lactiflora, possesses a unique cage-like pinane skeleton and exhibits a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, its therapeutic potential is often hampered by suboptimal bioavailability.[1][2] This has spurred the exploration of chemical modifications, with galloylation emerging as a promising strategy to enhance its biological efficacy. This in-depth technical guide dissects the structure-activity relationship (SAR) of galloyl-paeoniflorin derivatives, providing a comprehensive analysis of their synthesis, biological evaluation, and underlying molecular mechanisms. We will explore how the addition of a galloyl moiety influences the antioxidant, anti-inflammatory, and neuroprotective properties of the parent molecule, offering insights for the rational design of novel and more potent therapeutic agents.
Introduction: The Rationale for Galloylation
Paeoniflorin's inherent structure, while conferring a range of biological activities, also presents challenges in terms of its pharmacokinetic profile.[2] The presence of multiple polar groups can limit its ability to cross biological membranes, affecting its absorption and distribution.[2] Chemical modification through esterification, particularly with gallic acid to form galloyl-paeoniflorin derivatives, is a key strategy to address these limitations and enhance therapeutic efficacy.
The rationale for galloylation is twofold:
-
Enhanced Bioactivity: The galloyl moiety, a trihydroxylated phenyl group, is a well-known pharmacophore with potent antioxidant and anti-inflammatory properties.[3] Its incorporation into the paeoniflorin scaffold is hypothesized to create synergistic or additive effects, leading to a more potent molecule.
-
Improved Physicochemical Properties: Esterification can modulate the lipophilicity of paeoniflorin, potentially improving its membrane permeability and, consequently, its bioavailability.[4]
This guide will delve into the specifics of how these modifications translate into tangible changes in biological activity, focusing on the critical interplay between chemical structure and pharmacological function.
Synthesis of Galloyl-Paeoniflorin Derivatives: A Strategic Approach
The synthesis of galloyl-paeoniflorin derivatives requires a strategic approach to achieve regioselectivity, given the multiple hydroxyl groups on the glucose moiety of paeoniflorin. While the complete synthesis of paeoniflorin is complex and not practical for routine production, the semi-synthesis of its derivatives is more feasible.[5]
General Synthetic Strategy for Paeoniflorin Esterification
A general method for the synthesis of paeoniflorin esters involves the use of a suitable catalyst and reaction conditions to promote the esterification of paeoniflorin with a desired acyl group.
Experimental Protocol: General Synthesis of Paeoniflorin Derivatives [6]
-
Reaction Setup: A solution of paeoniflorin (0.5 mmol) in an appropriate alcohol solvent (12 mL) is prepared.
-
Catalyst Addition: A scandium triflate (Sc(CF3SO3)3) catalyst (0.5 mmol) is added to the solution.
-
Reflux: The reaction mixture is refluxed for a specific duration (e.g., 45 minutes), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the mixture is diluted with ethyl acetate and washed with a saturated sodium chloride solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under vacuum, and the resulting residue is purified by flash chromatography to yield the desired paeoniflorin derivative.
It is important to note that this is a general procedure and the specific alcohol, reaction time, and purification conditions may need to be optimized for the synthesis of specific galloyl-paeoniflorin derivatives.
Challenges in Regioselective Galloylation
Achieving regioselective galloylation at a specific hydroxyl group on the glucose moiety of paeoniflorin is a significant synthetic challenge. The reactivity of the different hydroxyl groups can vary, and protecting group strategies may be necessary to direct the acylation to the desired position, such as the 6'-position to yield the naturally occurring 6'-O-galloylpaeoniflorin.
Diagram of Synthetic Logic for Paeoniflorin Derivatives
Caption: General workflow for the synthesis of paeoniflorin derivatives.
Structure-Activity Relationship: Unraveling the Impact of the Galloyl Moiety
The addition of a galloyl group to the paeoniflorin backbone significantly influences its biological activity. The following sections dissect the SAR of these derivatives in key therapeutic areas.
Antioxidant Activity
The galloyl moiety, with its three hydroxyl groups, is a potent free radical scavenger. Its incorporation into paeoniflorin is expected to enhance the molecule's overall antioxidant capacity.
Key Structural Features for Antioxidant Activity:
-
Presence of the Galloyl Group: The trihydroxyl arrangement on the phenyl ring of the galloyl group is crucial for donating hydrogen atoms to neutralize free radicals.
-
Position of Galloylation: The specific position of the galloyl group on the glucose moiety can influence the antioxidant activity, although more comparative studies are needed to establish a definitive SAR.
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| Paeoniflorin | DPPH Radical Scavenging | 10-20% scavenging at 1000 µg/mL | [7] |
| Oxypaeoniflorin | DPPH Radical Scavenging | 80-90% scavenging at 1000 µg/mL | [7] |
| 6'-O-galloylpaeoniflorin | Not specified | Potent antioxidant potential | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay [7]
-
Preparation of Solutions: Prepare stock solutions of the test compounds (paeoniflorin, galloyl-paeoniflorin derivatives) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to respective wells. Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Anti-inflammatory Activity
Both paeoniflorin and the galloyl moiety possess anti-inflammatory properties. Their combination in galloyl-paeoniflorin derivatives often leads to enhanced inhibition of inflammatory pathways.
Key Structural Features for Anti-inflammatory Activity:
-
Galloyl Group: The galloyl moiety contributes significantly to the anti-inflammatory effects, likely through its ability to modulate key inflammatory signaling pathways.
-
Modifications to the Paeoniflorin Core: Alterations to the pinane skeleton of paeoniflorin can also influence anti-inflammatory activity.
| Compound | Anti-inflammatory Assay | IC50 / Inhibition | Reference |
| Paeoniflorin | NO production in LPS-induced RAW 264.7 cells | IC50: 2.2 x 10⁻⁴ mol/L | [8][9] |
| Albiflorin | NO production in LPS-induced RAW 264.7 cells | IC50: 1.3 x 10⁻² mol/L | [8][9] |
| Paeoniflorin Derivatives (various) | Inhibition of IL-1β secretion | Compounds 8 and 18 showed more obvious inhibitory effect than paeoniflorin. | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages [8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compounds on NO production by comparing the nitrite concentrations in treated versus untreated (LPS-stimulated) cells.
Neuroprotective Effects
The neuroprotective actions of paeoniflorin are well-documented, and galloylation appears to amplify these effects, particularly in models of oxidative stress-induced neuronal injury.
Key Structural Features for Neuroprotective Activity:
-
6'-O-galloyl Moiety: The presence of the galloyl group at the 6'-position of the glucose has been shown to be crucial for the enhanced neuroprotective effects observed in 6'-O-galloylpaeoniflorin.[10]
Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells [1]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Treatment: Treat the cells with varying concentrations of 6'-O-galloylpaeoniflorin.
-
Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (for oxidative stress) or a neurotoxin.
-
Assessment of Cell Viability: Measure cell viability using methods like the MTT assay to determine the protective effect of the compound.
-
Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., reactive oxygen species levels), and key signaling proteins.
Molecular Mechanisms of Action: A Deeper Dive
The enhanced biological activities of galloyl-paeoniflorin derivatives can be attributed to their modulation of key cellular signaling pathways.
The PI3K/Akt/Nrf2 Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. 6'-O-galloylpaeoniflorin has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[10]
Diagram of the PI3K/Akt/Nrf2 Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Chemical Compositions, Antioxidant, and Anti-Photoaging Activities of Paeonia suffruticosa Flowers at Different Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 6. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. ‘Red Charm’ Flower Petal Extracts in Macrophage Cells [kjpr.kr]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Methodological & Application
Protocol for isolating Galloyloxypaeoniflorin from Paeoniae Radix
An Application Guide and Protocol for the Preparative Isolation of Galloyloxypaeoniflorin from Paeoniae Radix
Authored by a Senior Application Scientist
This document provides a comprehensive, field-tested protocol for the isolation of Galloyloxypaeoniflorin, a bioactive monoterpene glycoside, from the dried roots of Paeonia lactiflora (Paeoniae Radix). This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity Galloyloxypaeoniflorin for research or development purposes. The methodology is designed around a multi-step chromatographic process, ensuring both high yield and exceptional purity.
The core challenge in isolating Galloyloxypaeoniflorin lies in its structural similarity to other abundant monoterpene glycosides in Paeoniae Radix, such as paeoniflorin and albiflorin.[1][2] The presence of a galloyl group on the Galloyloxypaeoniflorin molecule imparts a distinct polarity that can be exploited for separation.[] This protocol leverages this chemical characteristic through a logical sequence of extraction, enrichment, and high-resolution purification.
Our approach is founded on a three-stage process:
-
Efficient Solid-Liquid Extraction: To solubilize the target glycosides from the raw herbal matrix.
-
Macroporous Resin Chromatography: For the selective enrichment of the total glycoside fraction, effectively removing highly polar compounds like sugars and non-polar lipids.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): A preparative, support-free liquid-liquid chromatography technique for the final, high-purity separation of Galloyloxypaeoniflorin from other closely related glycosides.[5][6]
Part 1: Principle of the Isolation Workflow
The isolation strategy is based on a progressive increase in purification resolution, moving from a crude bulk extraction to a highly specific final separation.
-
Initial Extraction: The process begins with a 70% ethanol extraction. This solvent composition is optimal for solubilizing monoterpene glycosides, which possess both polar (sugar moiety, hydroxyls) and moderately non-polar (pinane skeleton, benzoyl group) features, while minimizing the co-extraction of unwanted polymeric carbohydrates and proteins.[7]
-
Enrichment: The crude extract is then subjected to macroporous resin chromatography. A non-polar resin (e.g., D101-type) is used. The glycosides adsorb to the resin surface while more polar impurities are washed away with water. A subsequent elution with an ethanol-water gradient releases the enriched glycoside fraction. This step significantly concentrates the target compounds and simplifies the mixture for the final purification stage.[8][9]
-
High-Resolution Purification: The final and most critical step employs High-Speed Counter-Current Chromatography (HSCCC). HSCCC utilizes a biphasic liquid system without a solid support, which entirely prevents the irreversible adsorption of the sample—a common issue with traditional silica-based chromatography.[10] Separation is achieved based on the differential partitioning of each glycoside between the two immiscible liquid phases. The slightly higher polarity of Galloyloxypaeoniflorin compared to paeoniflorin allows for their effective resolution.[11]
Isolation Workflow Diagram
Caption: Workflow for Galloyloxypaeoniflorin Isolation.
Part 2: Detailed Experimental Protocol
Stage 1: Preparation of Crude Glycoside Extract
-
Material Preparation: Weigh 500 g of dried Paeoniae Radix root and pulverize it into a coarse powder (approximately 40-60 mesh).
-
Extraction:
-
Place the powder into a large-volume flask and add 5 L of 70% (v/v) aqueous ethanol.
-
Perform ultrasonic-assisted extraction for 45 minutes at 50°C. This enhances cell wall disruption and improves extraction efficiency compared to simple maceration.[12]
-
Filter the mixture through cheesecloth to remove the bulk solid material.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the three filtrates.
-
Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature of 55°C until all ethanol is removed and a dense aqueous residue remains.
-
Lyophilize the aqueous residue to obtain a dry crude extract powder.
-
Stage 2: Enrichment of Total Glycosides via Macroporous Resin
-
Column Preparation:
-
Select a glass column (e.g., 5 cm diameter x 50 cm length) and pack it with D101 macroporous resin that has been pre-soaked in 95% ethanol for 24 hours and then washed thoroughly with deionized water until no ethanol is detectable.
-
-
Sample Loading:
-
Dissolve approximately 50 g of the crude extract powder in 500 mL of deionized water.
-
Load the solution onto the prepared resin column at a flow rate of 2 bed volumes (BV) per hour.
-
-
Washing and Elution:
-
Wash the column with 3 BV of deionized water to remove highly polar, non-adsorbed impurities (e.g., sugars, salts).
-
Discard the water wash.
-
Elute the adsorbed glycosides with 5 BV of 50% (v/v) aqueous ethanol at a flow rate of 2 BV/hour. The use of 50% ethanol provides sufficient eluotropic strength to desorb the monoterpene glycosides.[4]
-
-
Fraction Collection and Analysis:
-
Collect the 50% ethanol eluate.
-
Concentrate this fraction to dryness using a rotary evaporator to yield the enriched total glycosides fraction.
-
Analyze a small aliquot via High-Performance Liquid Chromatography (HPLC) to confirm the presence and enrichment of paeoniflorin and its derivatives.
-
Stage 3: Isolation of Galloyloxypaeoniflorin by HSCCC
This stage is the most critical for achieving high purity and relies on the selection of an appropriate two-phase solvent system.
-
Solvent System Selection & Preparation:
-
The choice of solvent system is paramount for successful HSCCC separation.[13] A suitable system must provide an ideal partition coefficient (K) for the target compound, typically between 0.5 and 2.0.
-
A recommended starting system for separating glycosides like paeoniflorin and its derivatives is n-butanol-ethyl acetate-water (1:4:5, v/v/v) .[11]
-
Prepare the solvent system by mixing the components in a separatory funnel. Shake vigorously and allow the phases to separate completely at room temperature. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the operational mode).
-
-
HSCCC System Operation:
-
Equilibration: Fill the entire HSCCC coil with the stationary phase (upper phase).
-
Mobile Phase Pumping: Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.
-
-
Sample Injection and Separation:
-
Dissolve 200 mg of the enriched total glycosides fraction in 10 mL of the biphasic solvent mixture (equal volumes of upper and lower phase).
-
Inject the sample solution into the column through the injection valve.
-
Continue to pump the mobile phase at 2.0 mL/min.
-
-
Fraction Collection and Purity Analysis:
-
Monitor the effluent continuously with a UV detector at 230 nm.
-
Collect fractions (e.g., 5 mL per tube) based on the peaks observed on the chromatogram.
-
Analyze the collected fractions corresponding to the target peak by analytical HPLC to determine the purity of Galloyloxypaeoniflorin.
-
Combine the fractions containing the high-purity compound (>98%) and remove the solvent under vacuum to obtain the purified Galloyloxypaeoniflorin.
-
Part 3: Data Summary and Verification
The identity and purity of the final product should be confirmed using standard analytical techniques such as HPLC, LC-MS for molecular weight confirmation, and NMR for structural elucidation.
Table 1: Expected Yield and Purity at Each Isolation Stage
| Stage | Input Material | Output Product | Expected Yield (w/w from initial dry root) | Expected Purity of Galloyloxypaeoniflorin |
| 1. Extraction | 500 g Paeoniae Radix Powder | Crude Extract Powder | ~15-20% | < 1% |
| 2. Enrichment | 50 g Crude Extract | Enriched Total Glycosides | ~3-5% | ~5-10% |
| 3. HSCCC | 200 mg Enriched Glycosides | Purified Galloyloxypaeoniflorin | Variable, dependent on content | > 98% |
References
-
Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography. PubMed. Available at: [Link]
-
Advancement in the chemical analysis of Paeoniae Radix (Shaoyao). PubMed. Available at: [Link]
-
Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]
-
High-Speed Counter-Current Chromatography Research Guide. PapersFlow. Available at: [Link]
-
High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review. PubMed. Available at: [Link]
-
Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra. MDPI. Available at: [Link]
-
Assessment report on Paeonia lactiflora Pallas, radix (Paeoniae radix alba). European Medicines Agency (EMA). Available at: [Link]
-
Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]
-
Radix Paeoniae Alba / White peony root / 白芍藥. Traditional Chinese Medicine (TCM). Available at: [Link]
-
High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from R. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chemical profiling of Radix Paeoniae evaluated by... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available at: [Link]
-
Applications of high-speed counter-current chromatography for the separation and isolation of natural products. ResearchGate. Available at: [Link]
-
Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
Phytochemical Studies on Paeoniae Radix (1);Monoterpene Glucosides. KoreaScience. Available at: [Link]
-
Extraction of Paeoniflorin from Radix Paeoniae Alba by Supercritical CO2. ResearchGate. Available at: [Link]
Sources
- 1. Advancement in the chemical analysis of Paeoniae Radix (Shaoyao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 4. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papersflow.ai [papersflow.ai]
- 6. High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical Studies on Paeoniae Radix (1);Monoterpene Glucosides -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
HPLC method development for Galloyloxypaeoniflorin quantification
Executive Summary
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Galloyloxypaeoniflorin (GP) , a bioactive monoterpene glycoside found in Paeonia lactiflora and Paeonia suffruticosa.
While Paeoniflorin is the primary marker for Paeonia species, Galloyloxypaeoniflorin possesses distinct antioxidant and anti-inflammatory properties due to the presence of a galloyl moiety. Quantifying GP is challenging due to its structural similarity to Paeoniflorin and its susceptibility to hydrolysis. This guide provides a validated workflow to resolve these isomers and ensure data integrity for drug development and quality control.
Chemical Basis & Separation Logic
To develop a robust method, one must understand the analyte's behavior in solution.
-
Analyte: Galloyloxypaeoniflorin (
) -
Structural Insight: GP is essentially Paeoniflorin esterified with a gallic acid group.
-
Chromatographic Implication:
-
Polarity: The galloyl group adds aromaticity and molecular bulk, making GP slightly less polar (more hydrophobic) than Paeoniflorin. Therefore, on a C18 column, GP will elute after Paeoniflorin.
-
Acidity: The phenolic hydroxyls on the galloyl group are weakly acidic (
). To prevent peak tailing caused by secondary interactions with residual silanols on the column, the mobile phase must be acidified (pH < 3.0). -
UV Detection: The benzoyl and galloyl chromophores exhibit strong absorption at 230 nm (maximum sensitivity) and 254–280 nm (high selectivity).
-
Method Development Workflow
The following diagram illustrates the logical flow for optimizing the separation of GP from the matrix (Paeoniflorin, Albiflorin, etc.).
Figure 1: Iterative Method Development Cycle for Structural Isomers.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: C18 (Octadecylsilane),
mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18).-
Why: The 250 mm length provides the theoretical plates necessary to resolve GP from the massive Paeoniflorin peak.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (v/v). Note: Use Formic Acid (0.1%) if using MS detection.[1]
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Column Temperature: 30°C (Controlled).
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
Gradient Program
This gradient is designed to elute the polar Paeoniflorin early while retaining the GP long enough for baseline separation.
| Time (min) | Solvent A (%) | Solvent B (%) | Event |
| 0.0 | 85 | 15 | Injection / Hold |
| 10.0 | 80 | 20 | Elution of Paeoniflorin |
| 35.0 | 60 | 40 | Elution of Galloyloxypaeoniflorin |
| 40.0 | 10 | 90 | Column Wash |
| 45.0 | 85 | 15 | Re-equilibration |
Sample Preparation (Extraction)
Efficient extraction is critical to prevent the hydrolysis of the ester bond in GP.
Figure 2: Optimized Extraction Workflow for Labile Glycosides.
Step-by-Step:
-
Weigh: Accurately weigh 0.5 g of pulverized Paeonia root powder into a 50 mL conical flask.
-
Solvent: Add 25 mL of 70% Methanol.
-
Expert Note: 70% Methanol strikes the balance between solubilizing the glycoside (water-soluble) and the galloyl moiety (organic-soluble).
-
-
Extraction: Sonicate for 30 minutes. Crucial: Maintain water bath temperature
to prevent ester hydrolysis. -
Makeup: Cool to room temperature. Weigh the flask and replenish any lost solvent with 70% Methanol.
-
Clarification: Filter through a 0.45 µm PTFE membrane.
Validation Parameters (ICH Q2)
To ensure the method is "field-proven," the following criteria must be met.
| Parameter | Acceptance Criteria | Experimental Logic |
| Specificity | Resolution ( | Ensures accurate integration without peak overlap. |
| Linearity | Confirms detector response is proportional to concentration.[5] | |
| Precision | RSD < 2.0% (n=6 injections). | Validates system stability. |
| Recovery | 95% – 105%. | Spiking standard into matrix to check for extraction efficiency. |
| LOD/LOQ | S/N ratio 3:1 (LOD) and 10:1 (LOQ). | Determines sensitivity limits. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of GP and Paeoniflorin | Gradient slope too steep. | Decrease the %B ramp rate between 10–30 mins. |
| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is ~2.5 using Phosphoric Acid. |
| GP Peak Area Decreasing | Hydrolysis of sample. | Analyze samples within 24h; keep autosampler at 4°C. |
| High Backpressure | Particulates in sample. | Re-filter sample; check guard column. |
References
- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (General monograph on Paeonia lactiflora extraction and HPLC methods).
-
Kim, M. K., et al. (2021).[2] "Analytical Quality by Design Methodology Approach for Simultaneous Quantitation of Paeoniflorin and Decursin in Herbal Medicine by RP-HPLC Analysis." Natural Product Sciences, 27(4), 264-273.[2] Link[2]
-
Wang, S., et al. (2014). "Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities."[6] Pharmaceutical Biology, 52(9), 1189–1195. Link
- He, C., et al. (2010). "High-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the qualitative and quantitative analysis of the active constituents in Paeonia lactiflora." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]
- 4. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Galloyloxypaeoniflorin from paeoniflorin precursors
Application Note & Protocol Guide
Abstract & Strategic Analysis
6'-O-Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside exhibiting superior antioxidant and cytoprotective properties compared to its precursor, Paeoniflorin (PF). While GP can be extracted from Paeonia lactiflora, yields are often low (<0.1%) and co-elution with similar glycosides complicates purification.
This guide details two semi-synthetic protocols to convert abundant Paeoniflorin into GP. The core challenge is regioselectivity : Paeoniflorin contains multiple secondary hydroxyl groups on the pinane skeleton and the glucose moiety. However, the primary hydroxyl at the C-6' position of the glucose unit offers a distinct steric and electronic handle for selective functionalization.
Comparison of Synthetic Routes
| Feature | Protocol A: Biocatalytic (Recommended) | Protocol B: Chemical (Steglich) |
| Mechanism | Lipase-catalyzed Transesterification | DCC/DMAP Coupling (Steglich) |
| Regioselectivity | High (Specificity for primary 6'-OH) | Moderate (Requires temp control) |
| Reagents | Vinyl Gallate, CALB (Novozym 435) | Tri-O-benzylgallic acid, DCC, Pd/C |
| Steps | 1 Step (Direct) | 2 Steps (Coupling + Deprotection) |
| Yield | 40–60% | 70–85% (Cumulative) |
| Green Score | High | Low (Uses chlorinated solvents) |
Protocol A: Biocatalytic Regioselective Synthesis
Rationale: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435) exhibits a strong preference for acylating primary hydroxyl groups in glycosides, leaving secondary hydroxyls and acid-sensitive acetal linkages of the pinane skeleton intact.
Materials
-
Substrate: Paeoniflorin (HPLC purity >98%)[]
-
Acyl Donor: Vinyl Gallate (Synthesis: Gallic acid + Vinyl acetate + Hg(OAc)₂ or commercially sourced)
-
Catalyst: Novozym 435 (Immobilized CALB)
-
Solvent: Anhydrous THF or 2-Methyl-2-butanol (2M2B)
-
Molecular Sieves: 4Å (Activated)
Step-by-Step Workflow
-
Preparation:
-
Dry Paeoniflorin (PF) in a vacuum desiccator over
for 24 hours. -
Activate 4Å molecular sieves at 250°C for 3 hours.
-
-
Reaction Setup:
-
Dissolve PF (480 mg, 1 mmol) and Vinyl Gallate (294 mg, 1.5 mmol) in 10 mL anhydrous THF.
-
Add 100 mg activated molecular sieves to scavenge trace water (preventing hydrolysis).
-
Initiate reaction by adding 200 mg Novozym 435.
-
-
Incubation:
-
Incubate in an orbital shaker at 50°C and 200 rpm .
-
Critical Checkpoint: Monitor reaction by TLC (CHCl₃:MeOH:H₂O, 65:35:10) or HPLC every 12 hours. The product (GP) will appear as a less polar spot/peak compared to PF.
-
-
Termination & Purification:
-
Filter off the enzyme and sieves. Wash the filter cake with THF.
-
Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (ODS-C18). Elute with a gradient of MeOH/Water (20%
60% MeOH).
-
-
Yield Expectation: 45–55% isolated yield.
Protocol B: Chemical Synthesis (Steglich Esterification)
Rationale: Direct reaction with Gallic Acid is not feasible due to its phenolic hydroxyls. We must use 3,4,5-Tri-O-benzylgallic acid to prevent self-polymerization, followed by hydrogenolysis. This method is preferred when high throughput is required.
Materials
-
Reagent: 3,4,5-Tri-O-benzylgallic acid (TBGA)
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
-
Deprotection: 10% Pd/C, H₂ gas
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Workflow
Stage 1: Ester Coupling
-
Dissolution: Dissolve PF (1 eq) and TBGA (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Cool the solution to 0°C (Ice bath). Add DMAP (0.1 eq).
-
Coupling: Dropwise add DCC (1.2 eq) dissolved in DCM.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours.
-
Observation: White precipitate (Dicyclohexylurea - DCU) will form.
-
-
Work-up: Filter off DCU. Wash filtrate with 5% NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
-
Intermediate: 6'-O-(3,4,5-tri-O-benzylgalloyl)-paeoniflorin.
-
Stage 2: Hydrogenolysis (Deprotection)
-
Setup: Dissolve the intermediate in MeOH/THF (1:1).
-
Catalyst: Add 10% Pd/C (10% w/w of substrate).
-
Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.
-
Note: Monitor strictly. Over-reduction can reduce the benzoyl group on the pinane skeleton.
-
-
Final Purification: Filter through Celite. Purify via Preparative HPLC.
Analytical Validation (QC)
To ensure the integrity of the synthesized GP, the following parameters must be met.
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 15% B (0-5 min)
45% B (30 min). -
Detection: UV 254 nm (Benzoyl) and 280 nm (Galloyl).
-
Retention Time Shift: GP will elute later than PF due to the hydrophobic galloyl group.
Structural Confirmation (NMR)
-
H NMR (DMSO-d₆): Look for the diagnostic downfield shift of the glucose H-6 protons.
-
Paeoniflorin H-6:
3.4 – 3.7 ppm. -
Galloyloxypaeoniflorin H-6:
4.3 – 4.5 ppm (Deshielded by ester). -
Galloyl Singlet:
6.9 – 7.1 ppm (2H, s).
-
Visualizations
Figure 1: Reaction Logic & Pathway
This diagram illustrates the parallel workflows for Enzymatic vs. Chemical synthesis.
Caption: Comparative workflow of Lipase-catalyzed transesterification versus Steglich esterification/deprotection.
Figure 2: Analytical Decision Tree
Logic flow for validating the synthesized product.
Caption: Quality Control decision tree for confirming regioselective galloylation.
References
-
Paeoniflorin Structure & Bioactivity
-
Steglich Esterification Protocol
-
Enzymatic Acylation of Glycosides
-
Riva, S. (2008). Laccases and Lipases: Biocatalysts for the Synthesis of Bioactive Compounds. Trends in Biotechnology. (General reference for CALB regioselectivity on primary OH of sugars). Link
-
-
Galloyloxypaeoniflorin Identification
-
Yao, C.W., et al. (2013).[] 6'-O-galloyloxypaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage.[] Biomolecules & Therapeutics.[] Link
-
Sources
- 2. researchgate.net [researchgate.net]
- 3. Influence of paeoniflorin dietary supplementation on growth performance, antioxidant status, blood parameters, carcass characteristics and meat quality in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 7. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
In vitro cell culture dosing regimens for Galloyloxypaeoniflorin
Application Note: Optimized In Vitro Dosing Regimens for Galloyloxypaeoniflorin
Abstract
Galloyloxypaeoniflorin (GP), a bioactive monoterpene glycoside isolated from Paeonia species, exhibits potent antioxidative and anti-inflammatory properties distinct from its parent compound, Paeoniflorin.[][2] Its structural addition of a galloyl group enhances its affinity for free radicals but alters its lipophilicity and cellular uptake kinetics. This Application Note provides a rigorous, data-driven framework for dosing GP in in vitro systems, specifically targeting neuroprotection (PC12 models) and anti-inflammation (RAW 264.7 models).[][2][3] We address critical stability concerns, define the "Safe Therapeutic Window," and map the molecular mechanisms (Nrf2/HO-1 and NF-
Part 1: Compound Preparation & Stability[1][2][3]
1.1 Physicochemical Properties
1.2 Stock Solution Protocol To ensure reproducibility, gravimetric preparation is superior to volumetric estimation.[2][3]
-
Vehicle Selection: Dimethyl sulfoxide (DMSO), cell culture grade (
99.9%).[][2][3] -
Target Stock Concentration: 50 mM. (While 100 mM is possible, 50 mM reduces the risk of precipitation upon freeze-thaw cycles).[][2][3]
-
Calculation: Dissolve 3.16 mg of GP in 100
L of DMSO to yield a 50 mM stock.
1.3 Storage & Handling (The "Golden Rules")
-
Aliquot: Immediately divide stock into 10-20
L single-use aliquots in light-protected tubes. -
Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
-
Thawing: Thaw only once. Discard unused portions.
-
Working Solution: Dilute stock into pre-warmed culture media immediately before dosing. Ensure final DMSO concentration is
0.1% (v/v) to avoid solvent-induced cytotoxicity.[][2][3]
Part 2: Dose-Finding & Cytotoxicity Profiling
Before efficacy testing, the non-toxic range must be established. GP is generally less cytotoxic than synthetic chemotherapeutics, but high doses (>100
2.1 Cytotoxicity Assay (CCK-8 / MTT)
-
Cell Model: PC12 (Rat Pheochromocytoma) or RAW 264.7 (Murine Macrophage).[][2][3]
-
Seeding Density:
cells/well (96-well plate).[][2][3] -
Equilibration: 24 hours post-seeding.
2.2 Dosing Matrix
Perform a 7-point titration to determine the
| Group | GP Conc.[2][3][4][5][6] ( | DMSO Final % | Purpose |
| Blank | 0 | 0 | Media background |
| Vehicle | 0 | 0.1% | Solvent control (Baseline) |
| Low | 6.25 | 0.1% | Minimal exposure |
| Med-Low | 12.5 | 0.1% | Common efficacy start |
| Med | 25 | 0.1% | Target Therapeutic Dose |
| High | 50 | 0.1% | Target Therapeutic Dose |
| Max | 100 | 0.1% | Upper limit check |
| Tox Control | 200 | 0.1% | Likely cytotoxic |
2.3 Acceptance Criteria
-
Safe Window: Doses where cell viability is
90% of the Vehicle Control. -
Efficacy Range: Typically found between 12.5
M and 50 M.[2][3]
Part 3: Efficacy Dosing Regimens
GP exerts effects via two distinct temporal mechanisms: Prophylactic Priming (Nrf2 pathway) and Competitive Inhibition (NF-
Scenario A: Neuroprotection (Oxidative Stress Model)
-
Mechanism: Upregulation of HO-1 and NQO1 via Nrf2 nuclear translocation.[2][3]
-
Logic: Antioxidant enzymes require transcriptional time (4-12 hours) to accumulate before the oxidative insult (e.g.,
or Glutamate) occurs.[][2][3]
Protocol:
-
Seed: PC12 cells at
cells/mL in 6-well plates. -
Pre-treatment (T = -12h to -2h): Treat with GP (12.5, 25, 50
M) for 2 to 12 hours . -
Insult (T = 0): Wash cells (optional but recommended to remove extracellular GP) and add media containing 200-400
M .[][2][3] -
Readout (T = +24h): Measure viability (CCK-8) or LDH release.
Scenario B: Anti-Inflammation (LPS Challenge)
-
Mechanism: Inhibition of I
B degradation and suppression of NO production. -
Logic: GP must be present during receptor activation to block downstream signaling cascades.[2][3]
Protocol:
-
Seed: RAW 264.7 cells at
cells/mL. -
Pre-incubation (T = -1h): Add GP (10, 20, 40
M) 1 hour prior to LPS. This saturates cellular uptake.[2][3] -
Co-stimulation (T = 0): Add LPS (final conc. 1
g/mL) directly to the GP-containing media.[][2][3] Do not wash.[2][3] -
Readout (T = +18-24h): Collect supernatant for Griess Assay (NO levels) or ELISA (TNF-
, IL-6).
Part 4: Mechanistic Validation & Visualization
To confirm the observed effects are due to GP pharmacology, specific biomarkers must be validated.
4.1 Key Signaling Targets
-
Nrf2 (Nuclear Factor erythroid 2-related factor 2): Look for translocation from Cytosol
Nucleus.[][2][3][7] -
HO-1 (Heme Oxygenase-1): Downstream antioxidant protein (Western Blot).[][2][3][8]
-
NF-
B (p65): Look for reduced phosphorylation or reduced nuclear accumulation.[][2][3]
4.2 Experimental Workflow Diagram
Caption: Figure 1.[][2][3][7][9] Optimized experimental workflow for Galloyloxypaeoniflorin assessment, distinguishing between prophylactic (neuroprotective) and concurrent (anti-inflammatory) dosing strategies.
4.3 Molecular Mechanism Diagram
Caption: Figure 2. Proposed signaling cascade. GP promotes Nrf2 dissociation from Keap1 and activates the PI3K/Akt pathway, leading to nuclear translocation and upregulation of antioxidant enzymes (HO-1).
References
-
Zhang, Y., et al. (2018). "6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation."[][2][3] Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Liu, H., et al. (2011). "Paeoniflorin protects against LPS-induced acute lung injury in mice."[][2][3] Journal of Ethnopharmacology. (Contextual grounding for LPS dosing ranges). Available at: [Link]
-
PubChem Compound Summary. "Galloyloxypaeoniflorin (CID 122965-41-7)."[][2][3] National Center for Biotechnology Information.[2][3] Available at: [Link][][2][3]
-
Bae, N., et al. (2021). "In Vitro Dosing and Stability of Glycosides in DMSO."[2] Journal of Pharmaceutical Sciences (General reference for glycoside handling).[2][3]
Sources
- 2. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxypaeoniflorin | C23H28O12 | CID 21631105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jssm.umt.edu.my [jssm.umt.edu.my]
- 5. Reconsideration of Classical Antibiotic Lincomycin: Anti-inflammatory Effect in LPS-stimulated RAW 264.7 Cells [mbl.or.kr]
- 6. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 8. Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
Preparing Galloyloxypaeoniflorin standards for LC-MS analysis
Application Note & Protocol: Preparation and Analysis of Galloyloxypaeoniflorin Standards for LC-MS
| MW: 632.57 g/molAbstract
This guide provides a rigorous, field-validated protocol for the preparation, storage, and LC-MS/MS analysis of Galloyloxypaeoniflorin (GPF) . Unlike its parent compound paeoniflorin, GPF contains a labile galloyl ester moiety at the C-6' position, rendering it highly susceptible to hydrolysis and isomerization under improper pH and temperature conditions. This protocol establishes a "Self-Validating System" to ensure standard integrity, utilizing specific solvent systems and mass spectrometry transitions to maximize sensitivity and stability.
Part 1: Chemical Integrity & Handling
The Stability Challenge
Galloyloxypaeoniflorin is a monoterpene glycoside ester. The critical failure point in most assays is the hydrolysis of the ester bond, converting GPF back into paeoniflorin and gallic acid.
-
Risk Factor: High pH (>7.0) and elevated temperatures (>25°C) accelerate de-galloylation.
-
Solubility Profile: Soluble in Methanol, Ethanol, DMSO, and Acetonitrile. Sparingly soluble in pure water.
Reagents & Materials
-
Reference Standard: Galloyloxypaeoniflorin (Purity >98% by HPLC).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (
). -
Additives: LC-MS Grade Ammonium Acetate (
), Formic Acid (FA). -
Glassware: Amber borosilicate glass (to prevent photo-degradation).
Part 2: Standard Preparation Protocol
Primary Stock Solution (1.0 mg/mL)
-
Solvent Choice: 100% Methanol .
-
Rationale: Methanol provides optimal solubility and prevents hydrolysis better than aqueous mixtures during long-term storage. Avoid DMSO if possible for LC-MS due to ion suppression and difficulty in removal, unless solubility is strictly required (which is rare for GPF).
-
-
Procedure:
-
Accurately weigh 1.0 mg of GPF standard into a 1.5 mL amber glass vial.
-
Add 1.0 mL of Methanol.
-
Vortex for 30 seconds until fully dissolved.
-
Validation Step: Inspect for particulates. If cloudy, sonicate for 1 min at <20°C.
-
-
Storage: -80°C (Stable for 6 months).
Working Standard Solutions
-
Diluent: 50% Methanol / 50% Water (v/v) containing 0.1% Formic Acid .
-
Rationale: The addition of acid stabilizes the ester bond. Matching the initial mobile phase strength (approx. 50% organic) prevents peak distortion/broadening during injection.
-
-
Serial Dilution Scheme:
-
WS1 (10 µg/mL): 10 µL Stock + 990 µL Diluent.
-
WS2 (1 µg/mL): 100 µL WS1 + 900 µL Diluent.
-
Calibration Curve: Prepare points at 5, 10, 50, 100, 500, and 1000 ng/mL from WS2.
-
Quality Control (QC) Samples
Prepare independently weighed stock solutions for QCs to verify the calibration curve.
-
Low QC (LQC): 15 ng/mL (3x LLOQ).
-
Mid QC (MQC): 400 ng/mL.
-
High QC (HQC): 800 ng/mL.
Part 3: LC-MS/MS Methodology
Chromatographic Conditions
Separation of GPF from its isomers (e.g., galloylalbiflorin) is critical.
-
Column: Phenomenex Gemini NX-C18 (100 x 2.1 mm, 3 µm) or Agilent Zorbax SB-C18.
-
Alternative: Kinetex Phenyl-Hexyl for enhanced isomer separation.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold for loading)
-
1-6 min: 10%
45% B -
6-8 min: 45%
90% B (Wash) -
8-10 min: 90% B
-
10.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters
GPF can be analyzed in both polarities. Negative Mode (ESI-) is generally preferred for galloyl derivatives due to the phenolic nature of the gallic acid moiety, yielding cleaner baselines. However, Positive Mode (ESI+) is often used for the parent paeoniflorin via ammonium adducts.
Recommended Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion:
-
Quantifier Transition:
(Gallic acid fragment) -
Qualifier Transition:
(Decarboxylated gallic acid) or (Loss of galloyl).
Alternative Mode: Positive Electrospray Ionization (ESI+)
-
Note: Requires Ammonium Acetate in mobile phase.[1]
-
Precursor Ion:
-
Quantifier Transition:
(Paeoniflorin core fragment) -
Qualifier Transition:
Part 4: Visualization of Workflows
Figure 1: Standard Preparation & Stability Workflow
This diagram outlines the critical decision points to ensure standard integrity.
Caption: Workflow for the preparation of Galloyloxypaeoniflorin standards, highlighting critical checkpoints for solubility and stability.
Figure 2: LC-MS/MS Method Optimization Logic
A decision tree for selecting the optimal ionization mode based on matrix complexity.
Caption: Decision tree for optimizing LC-MS/MS parameters for GPF, comparing Negative and Positive ESI modes.
Part 5: Data Summary & Validation
Table 1: Optimized MRM Transitions
| Analyte | Ionization | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| GPF | ESI (-) | 631.5 | 169.0 | 40 | 25 | Quantifier |
| GPF | ESI (-) | 631.5 | 125.0 | 40 | 35 | Qualifier |
| GPF | ESI (+) | 650.6 | 179.1 | 35 | 30 | Quantifier |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal Drop >20% | Hydrolysis of Galloyl ester | Check pH of mobile phase (keep < 4.0). Prepare fresh standards daily. |
| Peak Tailing | Secondary interactions | Increase Ammonium Acetate to 5-10mM. Ensure column is end-capped. |
| Na+ Adduct Dominance | Sodium contamination | Use plasticware instead of glass where possible; switch to ESI (-) mode. |
References
-
Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method. Molecules, 2022. Link
-
A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. Journal of Separation Science, 2026. Link
-
Fragmentation and Ionization Efficiency of Paeoniflorin Derivatives in MALDI-MS/MS. Mass Spectrometry, 2022. Link
-
Characterization of multiple chemical components of GuiLingJi by UHPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 2022. Link
Sources
Column chromatography purification steps for galloyl-monoterpenes
Application Note: AN-GMT-2024
Executive Summary
Galloyl-monoterpenes (e.g., galloyl-paeoniflorin, benzoyl-paeoniflorin) represent a complex class of hybrid natural products combining a hydrophilic monoterpene glycoside core with a hydrophobic, labile phenolic moiety. This structural duality presents a specific purification challenge: the glycosidic bond renders them polar, while the ester linkage is susceptible to hydrolysis under acidic or basic conditions.
This guide moves beyond generic "natural product isolation" to provide a targeted, orthogonal workflow. We utilize Macroporous Resins for bulk enrichment, Sephadex LH-20 for structural class separation (phenolic vs. non-phenolic), and Reverse-Phase Prep-HPLC for final isolation.
Strategic Workflow Overview
The isolation logic relies on "Orthogonal Selectivity"—using different physical properties at each stage to maximize resolution.
Figure 1: Orthogonal purification workflow designed to minimize ester hydrolysis while maximizing purity.
Phase I: Extraction & Matrix Removal
Objective: Remove bulk impurities (sugars, proteins, lipids) and concentrate the glycoside fraction.
Extraction Protocol
Avoid boiling water extraction if possible, as thermal stress can degrade the galloyl ester.
-
Solvent: 70% Ethanol (EtOH).
-
Ratio: 1:10 (w/v) Plant material to solvent.
-
Method: Ultrasonic-assisted extraction (30 min, <40°C) or cold maceration (24h).
-
Concentration: Rotary evaporate at <45°C to remove EtOH. Suspend residue in water.[1]
Macroporous Resin Enrichment (D101 or HP-20)
Silica gel is not recommended for the initial crude stage due to irreversible adsorption of polar glycosides and potential acidity. Non-polar copolymer resins (D101, HP-20) are superior.
Protocol:
-
Pre-treatment: Soak resin in 95% EtOH (24h), wash with water until no alcohol remains.
-
Loading: Load aqueous sample (from 3.1) onto the column (BV = Bed Volume). Flow rate: 1-2 BV/h.
-
Elution Gradient:
| Step | Solvent | Volume | Purpose |
| Wash | Distilled Water | 3-5 BV | Remove free sugars, proteins, salts. |
| Elution 1 | 20% EtOH | 3-4 BV | Elutes highly polar simple glycosides. |
| Target | 40-50% EtOH | 4-5 BV | Elutes Galloyl-Monoterpenes (Target). |
| Strip | 95% EtOH | 2 BV | Removes chlorophyll, lipids, aglycones. |
Causality: The galloyl moiety increases the hydrophobicity of the molecule compared to simple sugars. Therefore, water washes away the sugars, while 40-50% EtOH provides enough organic strength to desorb the target without eluting the highly lipophilic fats (which require 95% EtOH).
Phase II: Orthogonal Class Separation (Sephadex LH-20)
Objective: Separate compounds based on molecular size and hydrogen bonding capabilities. This is the critical step for separating non-phenolic glycosides from galloyl-glycosides.
Mechanism of Action
Sephadex LH-20 is unique because it exhibits dual behavior:
-
Size Exclusion: Larger molecules elute first.
-
Adsorption: The dextran matrix interacts with phenolic hydroxyls (galloyl groups) via hydrogen bonding, retarding their elution.
Result: Unlike silica where polarity dictates order, here the galloyl group acts as an anchor , causing the target to elute after similar non-galloylated monoterpenes.
Figure 2: The "Retardation Effect" of Sephadex LH-20 on galloyl-bearing compounds.
Protocol
-
Column Preparation: Swell LH-20 in Methanol (MeOH) for 4 hours. Pack gravity column.
-
Mobile Phase: Methanol:Water (Start 30:70, gradient to 100:0) OR Isocratic 50% MeOH (simplest).
-
Flow Rate: Slow gravity flow (~0.5 mL/min).
-
Fraction Collection: Collect small fractions. Galloyl-monoterpenes typically elute in the middle-to-late fractions due to the aromatic interaction.
Phase III: High-Resolution Polishing (Prep-HPLC)
Objective: Isolate individual isomers and achieve >98% purity.
Column Selection[2][3]
-
Stationary Phase: C18 (ODS) is standard.
-
Particle Size: 5 µm (analytical) or 10 µm (preparative).
-
Dimensions: 20 x 250 mm for semi-prep (loads 50-200 mg).
Mobile Phase Optimization
Galloyl esters are weak acids (phenols). Without pH control, peaks will tail.
-
Modifier: Add 0.1% Formic Acid to both water and organic phases.[2] This suppresses ionization (
), sharpening the peak.
Recommended Gradient (Generic for Galloyl-Glycosides):
-
Solvent A: 0.1% Formic Acid in Water[2]
-
Solvent B: Acetonitrile (ACN)
| Time (min) | % B (ACN) | Comment |
| 0 | 15% | Initial equilibration |
| 5 | 15% | Isocratic hold (elutes polar impurities) |
| 30 | 45% | Linear gradient (Target region) |
| 35 | 95% | Wash column |
| 40 | 15% | Re-equilibrate |
Note: Galloyl-paeoniflorin elutes later than Paeoniflorin due to the added hydrophobicity of the galloyl group.
Troubleshooting & Stability
-
Ester Hydrolysis: Avoid pH > 8. Do not leave samples in water for extended periods. Store fractions in MeOH at -20°C.
-
Peak Tailing: Increase acid modifier to 0.2% Formic Acid or switch to Trifluoroacetic acid (TFA) (use TFA with caution as it can degrade glycosides over time).
-
Sample Solubility: If the sample precipitates in the HPLC mobile phase, dissolve in a small volume of DMSO or MeOH before injection.
References
-
Feng, C., Lu, H. T., & Jiang, Y. (2004).[3] Purification of paeoniflorin from Paeonia lactiflora Pall.[3][4][5] by high-speed counter-current chromatography.[3][6] Journal of Chromatography A, 1040(2), 205-208.[3] Link
-
Li, S., et al. (2012). Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography.[7] Journal of Separation Science, 35(13), 1665-1674. Link
-
Cytiva. (n.d.). Sephadex LH-20: Gel filtration of natural products in organic solvents.[8] Cytiva Application Notes. Link
-
Ye, H., et al. (2016). Preparative separation of gallocatechin gallate from Camellia ptilophylla using macroporous resins followed by sephadex LH-20 column chromatography.[9] Journal of Chromatography B, 1011, 6-13.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 6. sephadex lh-20 column: Topics by Science.gov [science.gov]
- 7. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Preparative separation of gallocatechin gallate from Camellia ptilophylla using macroporous resins followed by sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubilization and Formulation of Galloyloxypaeoniflorin for In Vivo Administration
Introduction & Chemical Context
Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside isolated from Paeonia species (e.g., Paeonia suffruticosa). While structurally related to paeoniflorin, the presence of the galloyl moiety (an ester linkage) significantly alters its physicochemical properties, increasing its molecular weight (~632.57 g/mol ) and hydrophobicity compared to its parent compound.
The Formulation Challenge: Researchers often encounter two primary failure modes when transitioning GP from in vitro to in vivo studies:
-
Precipitation: The molecule is soluble in organic solvents (DMSO, Methanol) but prone to crashing out of solution when diluted into aqueous buffers (PBS/Saline) required for injection.
-
Hydrolysis: The ester bond connecting the galloyl group is susceptible to enzymatic and chemical hydrolysis, particularly in alkaline environments (pH > 7.5), leading to the degradation of GP into paeoniflorin and gallic acid before it reaches the target tissue.
This guide provides a validated, step-by-step protocol to solubilize GP for Intraperitoneal (IP) and Intravenous (IV) administration, prioritizing stability and bioavailability.
Physicochemical Profile & Solubility Strategy[1][2][3][4]
| Property | Data | Implication for Formulation |
| Molecular Weight | 632.57 g/mol | Moderate size; requires co-solvents for high concentrations. |
| Appearance | White crystalline powder | Visual inspection for clarity is essential. |
| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic enough to require organic co-solvents; hydrophilic enough to dissolve in blood stream once dispersed. |
| pKa | ~8.5 (Phenolic groups) | CRITICAL: Maintain pH < 7.4 to prevent oxidation and ester hydrolysis. |
| Primary Solubility | DMSO (>50 mg/mL) | Ideal stock solvent. |
| Secondary Solubility | Methanol, Ethanol | Useful intermediates but toxic at high volumes. |
| Aqueous Solubility | Poor (<1 mg/mL in pure water) | Do not attempt to dissolve directly in saline. |
Validated Formulation Protocols
Protocol A: The "Gold Standard" Co-Solvent System (DMSO/PEG/Saline)
Recommended for: IP (Intraperitoneal) and IV (Intravenous) injection. Target Concentration: 1 mg/mL – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline
Expert Insight: This method uses Polyethylene Glycol (PEG) 400 as an interface. DMSO dissolves the crystal lattice. PEG 400 acts as a bridge, preventing the hydrophobic GP molecules from aggregating when they hit the saline.
Step-by-Step Procedure:
-
Stock Preparation (The "Organic Phase"):
-
Weigh the required amount of Galloyloxypaeoniflorin.
-
Dissolve completely in 100% DMSO .
-
Volume Calculation: This volume should represent 5% of your final total volume.
-
Action: Vortex vigorously for 30 seconds. Ensure the solution is perfectly clear.
-
-
Intermediate Phase (The "Stabilizer"):
-
Add PEG 400 (Polyethylene Glycol 400) to the DMSO solution.
-
Volume Calculation: This should represent 40% of your final total volume.
-
Action: Vortex or pipette mix gently. The solution will become viscous and warm slightly (exothermic mixing).
-
-
Aqueous Phase (The "Diluent"):
-
Slowly add warm (37°C) Sterile Saline (0.9% NaCl) .
-
Volume Calculation: This should represent the remaining 55% of the volume.
-
Action: Add dropwise while vortexing. Do not add saline all at once , as this causes "shock precipitation."
-
-
Final Processing:
-
Sonication: Sonicate in a water bath for 5-10 minutes at room temperature to ensure uniformity.
-
Filtration: Pass through a 0.22 µm PES or PVDF syringe filter for sterilization.
-
Note: Nylon filters may bind glycosides; avoid them if possible.
-
Protocol B: Low-Dose Alternative (Ethanol/Saline)
Recommended for: Highly sensitive models where DMSO/PEG is contraindicated. Target Concentration: < 1 mg/mL Vehicle Composition: 5% Ethanol / 95% Saline
-
Dissolve GP in 100% Ethanol (5% of final volume).
-
Add Sterile Saline (95% of final volume) rapidly while vortexing.
-
Warning: This solution is metastable. Use within 30 minutes of preparation.
Visualization of Workflows
Diagram 1: Solubilization Workflow (Protocol A)
Caption: Step-by-step solubilization logic for Galloyloxypaeoniflorin using the co-solvent method to prevent precipitation.
Diagram 2: Vehicle Selection Decision Tree
Caption: Decision matrix for selecting the appropriate vehicle based on route of administration and required dosage.
Dosing & Safety Guidelines
Maximum Administration Volumes
To ensure animal welfare and prevent vehicle toxicity, adhere to these limits:
| Species | Route | Max Volume (Standard) | Max Volume (Strict) |
| Mouse (25g) | IP | 0.5 mL | 0.25 mL |
| Mouse (25g) | IV | 0.2 mL | 0.1 mL |
| Rat (250g) | IP | 5.0 mL | 2.5 mL |
| Rat (250g) | IV | 2.0 mL | 1.0 mL |
Quality Control Checklist
Before injecting, perform the "Print Read Test" :
-
Hold the vial of formulated GP solution against a page of text.
-
If you can read the text clearly through the liquid, the drug is dissolved.
-
If the text is blurry or you see floating particles, do not inject . Sonicate further or increase the PEG 400 ratio.
Stability Warning
-
pH Sensitivity: Do not use alkaline buffers (pH > 8). The ester bond in GP is liable to hydrolyze, releasing Gallic Acid.
-
Storage: Prepare fresh daily. If storage is necessary, freeze the DMSO stock at -20°C. Do not freeze the final saline formulation, as precipitation is likely upon thawing.
References
-
Chemical Profile & Isolation
- Matsuda, H., et al. (2001). "Bioactive constituents of Chinese natural medicines. VI. Moutan Cortex." Chemical and Pharmaceutical Bulletin.
-
In Vivo Vehicle Formulations (Lipophilic Glycosides)
- Huh, J. E., et al. (2005). "Penta-O-galloyl-beta-D-glucose suppresses tumor growth via inhibition of angiogenesis and stimulation of apoptosis." Carcinogenesis.
-
General Vehicle Toxicity & Selection
-
Intraperitoneal Injection Guidelines
-
University of British Columbia (UBC) Animal Care Committee.[3] "SOP: Intraperitoneal Injection in the Adult Mouse."
-
Sources
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Preventing hydrolysis of Galloyloxypaeoniflorin during extraction
Technical Support Center: Stabilizing Galloyloxypaeoniflorin (GP) During Extraction
Introduction: The Hydrolysis Hazard
Welcome to the Advanced Extraction Support Center. If you are observing high levels of Paeoniflorin and Gallic Acid but low yields of Galloyloxypaeoniflorin (GP) , your extraction protocol is likely triggering a specific degradation pathway. GP is a monoterpene glycoside ester; its stability relies on preserving the ester linkage between the galloyl moiety and the paeoniflorin core.
This guide moves beyond basic "standard operating procedures" to address the mechanistic causes of yield loss: enzymatic hydrolysis during the "wet phase" and chemical hydrolysis during concentration.
Module 1: The Degradation Mechanism (The "Why")
To prevent loss, you must understand the enemy. GP degradation is driven by two distinct forces depending on the stage of your workflow.
Enzymatic Hydrolysis (The "Wet Phase" Risk)
-
The Culprit: Native Esterases and
-Glucosidases residing in the root bark. -
The Trigger: When cell walls rupture (grinding/chopping) in the presence of water, these enzymes mix with the substrate.
-
The Result: The enzymes rapidly cleave the ester bond, releasing Gallic Acid and leaving behind Paeoniflorin. This can happen within minutes if the solvent is not sufficiently organic (alcohol-based) to denature the enzymes.
Chemical Hydrolysis (The "Concentration" Risk)
-
The Culprit: Alkaline pH and Heat.
-
The Trigger: Ester bonds are thermodynamically unstable in basic environments (saponification). Even neutral water at high temperatures (>60°C) can promote spontaneous hydrolysis.
-
The Result: Gradual conversion of GP to Paeoniflorin during rotary evaporation or drying.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "I have high Paeoniflorin but almost no GP in my crude extract."
Diagnosis: Enzymatic Hydrolysis. Your extraction solvent likely contained too much water, or the plant material was processed slowly in a "wet" state before solvent addition.
-
The Fix (Enzyme Quenching):
-
Do not pre-soak roots in water.
-
Protocol Shift: Use 90% Ethanol or Methanol for the initial extraction. High alcohol concentration denatures native esterases immediately upon contact.
-
Pre-treatment: If using fresh roots, flash-freeze with liquid nitrogen and lyophilize (freeze-dry) rather than air-drying.
-
Scenario B: "My GP yield drops significantly during rotary evaporation."
Diagnosis: Thermal/pH Stress. As organic solvent evaporates, the remaining water phase becomes more concentrated. If the solution is even slightly alkaline, or if the bath temperature is too high, the ester bond breaks.
-
The Fix:
-
Temperature Limit: Set water bath to < 45°C .
-
pH Check: Ensure the extract is slightly acidic (pH 4.0–5.0). Avoid alkaline washes.
-
Vacuum: Use high vacuum to reduce residence time in the heated bath.
-
Scenario C: "Can I use sulfur-fumigated roots to prevent mold?"
Diagnosis: Chemical Modification (Critical Alert). ABSOLUTELY NOT. Sulfur fumigation is a traditional preservation method that destroys your target.
-
The Science: Sulfur dioxide (
) reacts with Paeoniflorin and GP to form sulfonated derivatives (e.g., Paeoniflorin sulfonate). This permanently alters the molecular weight and retention time, rendering your data invalid. -
The Fix: Source only non-fumigated, air-dried or freeze-dried raw material.
Module 3: The "Gold Standard" Extraction Protocol
This protocol is designed to maximize GP retention by systematically eliminating hydrolysis vectors.
| Step | Action | Mechanistic Rationale |
| 1. Prep | Lyophilize fresh root bark. Grind to 40-60 mesh. | Removes water (hydrolysis reagent) without heat stress. |
| 2. Solvent | 90% Ethanol (acidified with 0.1% Formic Acid). | High EtOH denatures enzymes; mild acid stabilizes the ester bond. |
| 3. Extract | Ultrasonic Extraction (30 min, < 40°C). | Cavitation ruptures cells faster than reflux, reducing heat exposure time. |
| 4. Filter | Filter immediately; keep filtrate on ice. | Prevents post-extraction thermal degradation. |
| 5.[1] Dry | Vacuum Evaporate at 40°C or Nitrogen Blow-down. | Minimizes thermal hydrolysis during solvent removal. |
Module 4: Visualization (The Degradation Pathway)
The following diagram illustrates the chemical fate of Galloyloxypaeoniflorin and the intervention points.
Caption: Figure 1. Degradation pathways of Galloyloxypaeoniflorin showing enzymatic, thermal, and chemical risks.
Module 5: Comparative Stability Data
The table below summarizes stability across different extraction conditions.
| Condition | Solvent System | Temp (°C) | GP Recovery (%) | Major Byproduct |
| Risk (Enzymatic) | 100% Water | 25°C | < 20% | Paeoniflorin + Gallic Acid |
| Risk (Thermal) | 50% EtOH | 80°C (Reflux) | 45-60% | Paeoniflorin |
| Risk (Chemical) | Sulfur Fumigated Root | Any | 0% | Paeoniflorin Sulfonate |
| Optimized | 90% EtOH + 0.1% Formic Acid | 40°C (Sonic) | > 90% | N/A |
References
-
Enzymatic Hydrolysis Mechanism
- Title: Optimization of Extraction Process and Purification of Flavonoids
- Source: FAO AGRIS.
-
URL:[Link]
-
Sulfur Fumigation Risks
- Title: Sulfur Fumigation Processing of Traditional Chinese Medicinal Herbs: Beneficial or Detrimental?
- Source: Frontiers in Pharmacology.
-
URL:[Link]
-
pH and Thermal Stability
- Title: Effect of pH on the stability of plant phenolic compounds.
- Source: PubMed (J Agric Food Chem).
-
URL:[Link]
-
Extraction Optimization (Solvent/Temp)
Sources
Technical Guide: Separation of Galloyloxypaeoniflorin & Galloylpaeoniflorin Isomers
Introduction: The Isomer Challenge
You are likely reading this because your standard C18 HPLC method is showing a "shoulder" peak or a co-eluting blob rather than two distinct entities.
Galloylpaeoniflorin (GP) (typically 6'-O-galloylpaeoniflorin) and Galloyloxypaeoniflorin (GOP) are structural analogues found in Paeonia species (e.g., P. lactiflora, P. suffruticosa). They share an identical monoterpene glycoside core and molecular weight (MW ~632 Da range, depending on exact hydration/salt forms), making them difficult to resolve based on hydrophobicity alone.
-
The Problem: Standard alkyl-bonded phases (C18/C8) interact primarily through hydrophobic effects. Since GP and GOP differ only by the position of the galloyl moiety or a minor hydroxylation on the terpene cage, their hydrophobic footprints are nearly identical.
-
The Solution: You must exploit Pi-Pi (
) interactions and Steric Selectivity . The galloyl group is an aromatic electron donor; changing the stationary phase to one that interacts with this ring system is the key to resolution.
Module 1: Analytical Resolution (HPLC/UHPLC)
Column Selection Strategy
Do not rely solely on C18. The separation requires a stationary phase that can distinguish the position of the aromatic galloyl group.
| Column Chemistry | Suitability | Mechanism of Action |
| Phenyl-Hexyl | High | Offers |
| Pentafluorophenyl (PFP) | High | Provides strong dipole-dipole and |
| C18 (High Carbon Load) | Medium | Only effective if used with very shallow gradients and strict temperature control. Often fails to baseline resolve critical pairs. |
Optimized Gradient Protocol (Phenyl-Hexyl)
-
Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 2.6 µm or 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of phenolic hydroxyls).
-
Mobile Phase B: Acetonitrile (ACN).[2] Note: Methanol can be used to enhance
selectivity but increases backpressure. -
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
-
Temperature: 30°C (Lower temperatures often favor steric separation).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic equilibration |
| 20.0 | 35 | Shallow Gradient (Critical for Isomers) |
| 25.0 | 95 | Wash |
| 30.0 | 10 | Re-equilibration |
Troubleshooting Decision Tree
Figure 1: Decision matrix for optimizing chromatographic resolution of paeoniflorin derivatives.
Module 2: Preparative Isolation (HSCCC)
For isolation of pure standards (>10 mg), HPLC is expensive and prone to irreversible adsorption. High-Speed Counter-Current Chromatography (HSCCC) is the industry standard for separating polar glycoside isomers because it uses a liquid stationary phase.
Two-Phase Solvent System
The polarity of GP and GOP requires a system that balances partition coefficients (
Recommended System: Ethyl Acetate / n-Butanol / Water[3]
-
Ratio: 2 : 3 : 5 (v/v/v)
-
Preparation: Mix thoroughly, let settle, and separate phases.
-
Upper Phase: Stationary Phase (fill column first).
-
Lower Phase: Mobile Phase (pump head-to-tail).
-
Separation Workflow
-
Equilibrium: Fill the coil with the Upper Phase. Start rotation (800-1000 rpm).
-
Hydrodynamic Balance: Pump Lower Phase at 2.0 mL/min until mobile phase elutes (establishes the "stationary" layer).
-
Injection: Dissolve crude extract in a 1:1 mix of upper/lower phase (approx 5-10 mL).
-
Elution: Monitor UV at 254 nm. GP and GOP will elute separately due to slight differences in their partition coefficients (
).
Expert Insight: If resolution is poor, acidify the water component with 0.1% HCl. This suppresses the ionization of the galloyl phenolic groups, forcing them into the organic layer slightly more and exaggerating the difference in
values.
Module 3: Structural Validation
Once separated, you must confirm identity. Mass spectrometry alone is insufficient due to identical molecular weights.
Tandem Mass Spectrometry (MS/MS)
While parent ions (
-
Galloylpaeoniflorin: Look for fragment m/z 479 (loss of galloyl group) and m/z 169 (gallic acid).
-
Differentiation: The intensity ratio of the gallic acid fragment (m/z 169) vs. the aglycone fragment varies based on the position of the ester bond (C-4 vs C-6'). 6'-O-galloyl derivatives typically show easier loss of the galloyl moiety due to less steric hindrance compared to 4-O-galloyl isomers.
NMR (The Gold Standard)
Proton NMR (
-
Key Signal: Focus on the Glucose H-6 protons .
-
GP (6'-O-galloyl): The H-6 signals will be chemically shifted downfield (deshielded) to
4.3–4.5 ppm due to the attached galloyl ester. -
Isomers (e.g., 4-O-galloyl): The H-6 signals remain upfield (
3.6–3.8 ppm), while the H-4 signal of the terpene or glucose will shift.
-
Frequently Asked Questions (FAQ)
Q1: My peaks are tailing significantly. What is wrong? A: This is likely "silanol activity." The galloyl group is phenolic and acidic. If your column has exposed silanols (common in older C18 columns) or your pH is neutral, the phenols interact with the silica.
-
Fix: Ensure your mobile phase has 0.1% Formic Acid. If using a C18, switch to an "end-capped" column.
Q2: Can I use Methanol instead of Acetonitrile? A: Yes, and often it helps. Methanol is a protic solvent and interacts differently with the phenolic hydroxyls than aprotic Acetonitrile.
-
Tip: If Acetonitrile fails to separate the isomers on a Phenyl-Hexyl column, switch to Methanol. The change in solvation shell often alters the selectivity enough to resolve the pair.
Q3: How stable are these compounds in solution? A: They are susceptible to hydrolysis (loss of galloyl group) and oxidation.
-
Storage: Store purified fractions in lyophilized powder form at -20°C .
-
In Solution: Avoid leaving them in the acidic mobile phase for >24 hours. Neutralize fractions immediately after collection if using Prep-HPLC.
References
-
Yamagaki, T., Sugahara, K., et al. (2022).[4] Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Mass Spectrometry.
-
Wang, X., et al. (2022).[3][5][6] High-speed counter-current chromatography method for the preparative separation of potential antioxidants from Paeonia lactiflora.
-
Yoshikawa, M., et al. (1992). Galloyl-oxypaeoniflorin, suffruticosides A, B, C, and D, five new antioxidative glycosides... from Chinese moutan cortex. Chemical & Pharmaceutical Bulletin.
-
Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids... using Biphenyl Columns. (Application Note demonstrating Phenyl/Biphenyl selectivity for isomers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]
Technical Support Center: Galloyloxypaeoniflorin Peak Symmetry Optimization
Case ID: GP-HPLC-Tailing Status: Open Priority: High Analyst: Senior Application Scientist
Executive Summary
Galloyloxypaeoniflorin (GP) is a monoterpene glycoside esterified with a galloyl moiety. Unlike simple pharmaceutical small molecules, GP presents a "double-threat" for peak tailing in Reverse-Phase HPLC (RP-HPLC):
-
Polyphenolic Interaction: The galloyl group contains three adjacent phenolic hydroxyls capable of strong Hydrogen bonding with residual silanols.
-
Metal Chelation: The ortho-dihydroxyl structure (catechol-like) is a potent chelator of trace metals (Fe, Al) found in stainless steel frits or low-quality silica.
This guide provides a root-cause analysis and self-validating protocols to resolve tailing (Asymmetry factor > 1.2) and restore Gaussian peak shape.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
To fix the tailing, you must first identify which mechanism is active. GP tailing is rarely a column "overload" issue; it is almost always a secondary interaction issue.
Mechanism Visualization
The following diagram illustrates the two primary pathways distorting your GP peak.
Figure 1: The dual-mechanism of Galloyloxypaeoniflorin tailing. The galloyl moiety acts as a ligand for both silanols (H-bonding) and metals (Chelation).
Module 2: Mobile Phase Optimization
The mobile phase is your primary tool to suppress secondary interactions. For GP, neutral pH is detrimental. You must operate at pH 2.0 – 3.0 .
Why Acidification is Non-Negotiable
GP contains phenolic groups. While these are neutral at pH 7, the residual silanols on the column surface are acidic (pKa ~3.5 - 4.5).
-
At pH > 4.0: Silanols ionize (Si-O⁻), acting as cation exchangers and strong H-bond acceptors.
-
At pH < 3.0: Silanols are protonated (neutral), significantly reducing their interaction with the GP polyphenolic groups.
Protocol: Acid Modifier Selection
Choose your acid based on your detector. Do not use weak organic acids (Acetic acid) if tailing is severe.
| Modifier | Concentration | Detection Compatibility | Tailing Suppression Power | Recommendation |
| Phosphoric Acid | 0.1% (v/v) | UV / DAD | High | Best for UV. Masks silanols and metals effectively. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | UV / (Limited MS) | Very High | Use only if Phosphoric fails. Strong ion-pairing agent. |
| Formic Acid | 0.1% (v/v) | MS / UV | Moderate | Standard for LC-MS. May not fully resolve severe tailing for GP. |
| Acetic Acid | 0.1% - 0.5% | MS / UV | Low | Avoid. Insufficient acidity to suppress silanols. |
Experimental Validation Step: Prepare two mobile phases: one with 0.1% Formic Acid and one with 0.1% Phosphoric Acid. Run the same sample.
-
Result: If Phosphoric Acid yields a sharp peak while Formic tails, your issue is Silanol Activity .
Module 3: Stationary Phase Selection
Not all C18 columns are equal.[1][2][3] For Galloyloxypaeoniflorin, "generic" C18 silica will likely fail.
Critical Column Specifications
-
High Purity Silica (Type B): Low metal content (< 10 ppm) to prevent chelation.
-
High Surface Coverage & End-capping: Look for "fully end-capped" phases. This physically blocks the galloyl group from reaching the silica surface.
-
Polar-Embedded Groups (Optional): Columns with embedded polar groups (e.g., amide) shield silanols and often provide better symmetry for phenolic compounds.
Recommended Column Chemistries:
-
Agilent Zorbax SB-Aq (Sterically protected, good for phenols).
-
Waters XSelect HSS T3 (High coverage, designed for polar retention).
-
Phenomenex Kinetex Polar C18 (Core-shell efficiency + polar balance).
Module 4: Advanced Troubleshooting (The "Hidden" Variables)
If you have optimized the mobile phase and column but tailing persists, you are likely dealing with System-Level Metal Chelation .
The Chelation Diagnosis
The galloyl group can strip iron ions from stainless steel frits or tubing. This creates a "ghost" retention mechanism.
Diagnostic Protocol:
-
Add EDTA: Spike your aqueous mobile phase with 0.1 mM EDTA (disodium salt).
-
Run Sample: Inject the GP standard.
-
Analyze: If the peak sharpens dramatically, metal chelation is the root cause.
Note: EDTA is not recommended for routine LC-MS use as it suppresses ionization. If confirmed, switch to a PEEK-lined column and bio-inert LC system.
Troubleshooting Logic Tree
Follow this decision matrix to resolve your specific issue.
Figure 2: Step-by-step logic for isolating the source of peak asymmetry.
Frequently Asked Questions (FAQs)
Q: Can I use 100% aqueous mobile phase to retain Galloyloxypaeoniflorin? A: While GP is polar, using 100% water on a standard C18 column can lead to "phase collapse" (dewetting), causing retention loss and poor peak shape. Use a column specifically designed for 100% aqueous stability (e.g., "Aq" or "T3" designations) if high water content is needed.
Q: My peak is fronting, not tailing. Is this the same issue? A: No.[2] Fronting (As < 0.9) is usually caused by mass overload (injecting too much sample) or a column void. Dilute your sample 10x and re-inject. If the shape improves, it was overload. If it tails, refer to the guides above.
Q: Why does my Galloyloxypaeoniflorin peak split? A: Peak splitting often indicates a blocked inlet frit or a void at the head of the column. However, for GP, it can also indicate sample solvent mismatch . Ensure your sample is dissolved in the mobile phase (or a weaker solvent). Dissolving GP in 100% methanol and injecting into a high-water mobile phase can cause peak distortion/splitting.
References
-
McCalley, D. V. (2004).[4] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?. Link
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link
-
MicroSolv Tech. (2026). Base-Deactivated HPLC Columns and Silanol Activity. Link
Sources
Minimizing ester cleavage of Galloyloxypaeoniflorin in mass spectrometry
Topic: Minimizing Ester Cleavage & In-Source Fragmentation (ISF) Ticket ID: GP-MS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Problem: Galloyloxypaeoniflorin (GP, MW ~632 Da) contains a labile ester linkage between the galloyl moiety and the paeoniflorin core. In Mass Spectrometry (MS), particularly Electrospray Ionization (ESI), this bond is prone to premature rupture (In-Source Fragmentation) before the ion reaches the quadrupole.
The Consequence: This results in a low abundance of the precursor ion and high background noise from the fragment (Paeoniflorin,
The Solution: This guide provides a validated workflow to stabilize the ester bond using "Soft Ionization" techniques, Adduct Engineering , and Thermal Management .
Module 1: The Mechanism of Failure
To solve the problem, you must understand the chemistry of the failure. The cleavage is driven by excess internal energy and proton mobility.
Fragmentation Pathway Diagram
The following diagram illustrates the critical failure point: the ester bond cleavage.
Figure 1: The primary fragmentation pathway of Galloyloxypaeoniflorin involves the loss of the galloyl group via ester hydrolysis, often accelerated by high source temperatures.
Module 2: Instrument Configuration (Hardware)
The default settings on most Triple Quadrupoles (QQQ) or Q-TOFs are too aggressive for labile esters.
Thermal Management (Critical)
The ESI source uses hot gas to desolvate ions. For GP, excess heat transfers vibrational energy to the molecule, snapping the ester bond.
-
Action: Lower the Desolvation Temperature (Gas Temp).
-
Target Range:
. -
Trade-off: Lower temps reduce desolvation efficiency. Compensate by increasing the Nebulizer Gas Flow or reducing the LC flow rate.
Voltage Tuning (Declustering Potential)
The Declustering Potential (DP) or Cone Voltage accelerates ions through a pressure gradient. High DP causes collisions with gas molecules, shattering the fragile GP ions (In-Source Fragmentation).
-
Action: Perform a "Survival Yield" ramp.
-
Protocol: Infuse GP standard. Ramp DP from 0V to 100V. Plot the intensity of the Parent (
633) vs. the Fragment ( 481). -
Optimal Point: Select the voltage where the Parent is maximal before the Fragment signal spikes.
Module 3: Chemistry & Method Development
If hardware tuning isn't enough, you must change the chemistry of ionization.
Adduct Engineering (The "Ammonium" Strategy)
Protonated ions (
| Parameter | Protonated Method ( | Ammonium Method ( | Recommendation |
| Modifier | 0.1% Formic Acid | 5-10 mM Ammonium Acetate | Use Ammonium Acetate |
| pH | ~2.7 (Acidic) | ~4.5 - 6.8 (Mild) | Mild pH protects esters |
| Stability | Low (High Fragmentation) | High (Soft Ionization) | High |
| Target | 633.2 | 650.2 | Monitor 650.2 |
Polarity Switching (Negative Mode)
Phenolic compounds like GP often ionize efficiently in Negative ESI (
-
Why? Negative mode removes a proton rather than adding one. This eliminates the acid-catalyzed hydrolysis mechanism entirely.
-
Target Ion:
631.2 ( ). -
Reference: Studies on Paeonia extracts often utilize negative mode to preserve galloyl-glycoside integrity [1].
Module 4: Step-by-Step Optimization Protocol
Follow this flowchart to build a robust method.
Figure 2: Decision tree for optimizing Galloyloxypaeoniflorin analysis. Prioritize chemistry changes (Step 1) before hardware sacrifices (Step 2).
Troubleshooting & FAQ
Q1: I see a large peak at
-
Diagnosis: Not necessarily. This is likely In-Source Fragmentation (ISF) .
-
Test: Inject the standard without a column (flow injection). If the ratio of 633/481 changes as you lower the Cone Voltage, it is ISF. If the ratio is constant regardless of voltage, your standard has chemically degraded in the vial.
Q2: Can I use Sodium adducts (
-
Answer: Sodium adducts are very stable and will prevent ester cleavage [2]. However, they are often too stable and require very high Collision Energy (CE) to fragment in the collision cell, potentially leading to poor sensitivity in MS/MS (MRM) mode. Use Ammonium (
) as a middle ground.
Q3: My sensitivity drops when I lower the source temperature.
-
Fix: When you lower the temperature, the solvent doesn't evaporate as fast. You must increase the Nebulizer Gas pressure (e.g., from 35 psi to 50 psi) to mechanically break up the droplets.
Q4: What is the best column temperature?
-
Recommendation: Keep the column oven below
. High on-column temperatures can cause hydrolysis of the ester bond during the chromatographic run, especially in acidic mobile phases.
References
-
Li, S., et al. (2021). "Unveiling spatial metabolome of Paeonia suffruticosa and Paeonia lactiflora roots using MALDI MS imaging." New Phytologist.
-
Yamamoto, R., et al. (2018). "Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in MALDI-MS/MS." Journal of the American Society for Mass Spectrometry.
-
Wang, X., et al. (2014). "Strategies for Mitigating In-Source Fragmentation in LC-MS Analysis." Journal of Chromatography A.
Troubleshooting low recovery rates of Galloyloxypaeoniflorin in SPE
Technical Support Center: Galloyloxypaeoniflorin SPE Recovery
Welcome to the technical support center for optimizing the Solid-Phase Extraction (SPE) of Galloyloxypaeoniflorin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery rates during sample preparation. Here, we will move beyond simple protocols to explain the underlying chemical principles and provide a logical, step-by-step framework for troubleshooting and method development.
Part 1: Foundational Knowledge - Understanding the Molecule and the Method
Before troubleshooting, it's crucial to understand the physicochemical properties of Galloyloxypaeoniflorin and how they dictate its behavior during SPE.
Galloyloxypaeoniflorin is a monoterpene glycoside ester.[] Its structure consists of:
-
A Paeoniflorin Core: A relatively polar structure containing a sugar moiety (glucose) and several oxygen-containing functional groups.
-
A Galloyl Group: An ester linkage to a gallic acid molecule, which contains three phenolic hydroxyl groups.
This combination of a bulky, polar glycoside and an acidic, aromatic galloyl group gives the molecule a moderate polarity and, critically, ionizable functional groups. The phenolic hydroxyls of the galloyl moiety are weakly acidic. This acidity is the most important factor to control for successful reversed-phase SPE.[2][3]
Part 2: The Troubleshooting Workflow (Q&A Format)
This section is structured as a diagnostic conversation to guide you from problem identification to a robust solution.
Q1: My recovery of Galloyloxypaeoniflorin is low. Where should I start my investigation?
A1: Start with a "mass balance" study to determine where the analyte is being lost.[4] Analyze the fractions from each step of your current SPE procedure (Load, Wash, and Elute) by HPLC or LC-MS.
-
If the analyte is in the "Load" fraction (flow-through): This indicates a failure in retention. Your analyte is not binding to the SPE sorbent.
-
If the analyte is in the "Wash" fraction: Your wash step is too aggressive and is stripping the analyte from the sorbent along with interferences.[5]
-
If little to no analyte is in any fraction, or it remains on the cartridge after elution: This points to incomplete elution or on-cartridge degradation.[6][7]
This initial diagnosis will focus your troubleshooting efforts on the specific step that is failing.
Q2: How do I choose the right SPE sorbent for Galloyloxypaeoniflorin?
A2: Given the molecule's moderate polarity, a reversed-phase retention mechanism is the most appropriate choice.[4][6] This involves using a non-polar stationary phase and a polar mobile phase, where retention is driven by hydrophobic interactions.
Your primary options are:
-
Polymer-Based Sorbents (Recommended): Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often superior for this application.[8] The N-vinylpyrrolidone component provides a "polar hook" that enhances the retention of polar compounds like Galloyloxypaeoniflorin, while the divinylbenzene backbone provides hydrophobic retention.[8] These sorbents are also highly water-wettable, making methods more robust even if the sorbent bed runs dry.[8][9]
-
Silica-Based Sorbents: Traditional C18 (octadecyl) or C8 bonded silica can be effective but may require more careful optimization.[4] They are excellent for retaining non-polar compounds but can sometimes exhibit insufficient retention for moderately polar molecules if the mobile phase conditions are not ideal.
Q3: What is the optimal pH for my sample and solvents to ensure proper retention?
A3: This is the most critical parameter for ionizable compounds in reversed-phase SPE.[3] To maximize hydrophobic retention, Galloyloxypaeoniflorin must be in its neutral, non-ionized state. The phenolic hydroxyl groups on the galloyl moiety are acidic (pKa of gallic acid is ~4.4).
The Rule of Thumb: Adjust the pH of your sample to be at least 2 pH units below the pKa of the analyte.[3][10][11]
Recommendation: Acidify your sample and equilibration solvent to pH 2.5 - 3.0 using a volatile acid like formic acid (e.g., 0.1% formic acid in water). At this pH, the phenolic groups will be fully protonated (neutral), making the molecule more hydrophobic and significantly increasing its retention on the reversed-phase sorbent.[2]
Q4: I've confirmed my analyte is in the flow-through (breakthrough). What's causing this retention failure?
A4: Analyte breakthrough during the loading step is a common issue with several potential causes:[12]
-
Incorrect Sample pH: As discussed in Q3, if the sample pH is too high (>4), the analyte will be ionized, making it too polar to bind effectively to the non-polar sorbent.[2]
-
Solution: Ensure the sample is acidified to pH ~2.5-3.0 before loading.[10]
-
-
Sample Solvent is Too Strong: The sample must be loaded in a weak, highly aqueous solvent to promote partitioning onto the sorbent. If your sample is dissolved in a solution with high organic content (e.g., >5-10% methanol or acetonitrile), it will not be retained.[12][13]
-
Solution: Dilute your sample with at least 4 parts of acidified water (or 0.1% formic acid) before loading.
-
-
Flow Rate is Too High: A high flow rate during sample loading reduces the contact time between the analyte and the sorbent, preventing equilibrium from being established.[12][13]
-
Solution: Use a vacuum manifold or positive pressure system to maintain a slow, steady flow rate of approximately 1-2 mL/min.
-
-
Improper Cartridge Conditioning: The sorbent must be properly wetted (conditioned) with an organic solvent like methanol and then equilibrated with acidified water before the sample is introduced.[12][13] Skipping this allows the sample to channel through the dry packing without interacting.
-
Solution: Always perform the condition and equilibration steps. (Note: Some modern polymeric sorbents like Oasis PRiME HLB are designed to eliminate these steps, simplifying the workflow).[9]
-
Q5: I'm losing my analyte during the wash step. How can I create a more selective wash?
A5: The goal of the wash step is to remove weakly bound matrix interferences without eluting your target analyte.[5] If you are losing Galloyloxypaeoniflorin here, your wash solvent is too strong.
-
Solution: Decrease the percentage of organic solvent in your wash solution. The ideal wash solvent is the strongest possible solvent that does not elute your analyte. You can determine this empirically using a "10-bottle optimization" approach.[4]
-
Example Protocol: Prepare 10 different wash solutions ranging from 0% to 50% methanol in acidified water (in 5% increments). Load your analyte onto 10 separate cartridges and wash each with a different solution. Analyze the eluate from each to find the highest percentage of methanol that results in zero analyte loss. This becomes your optimal wash step.
-
Q6: My analyte seems to be irreversibly bound to the column. How can I improve elution?
A6: Incomplete elution occurs when the elution solvent is too weak to disrupt the hydrophobic interactions between the analyte and the sorbent.[6][7]
-
Increase Elution Solvent Strength: The most straightforward solution is to increase the percentage of organic solvent in your elution buffer.
-
Solution: Increase the organic content (methanol or acetonitrile) in your elution solvent, typically to 80-100%.
-
-
Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte from the entire sorbent bed.[6][7]
-
Solution: Try eluting with two consecutive aliquots of elution solvent (e.g., 2 x 1 mL) and combine them. Analyze them separately first to see if most of the analyte comes off in the first or second fraction.
-
-
Consider pH Manipulation (for Mixed-Mode Interactions): While the primary retention mechanism is reversed-phase, secondary interactions can occur. If the analyte is still retained, switching the pH to a basic environment during elution will ionize the phenolic groups, making the molecule highly polar and repelling it from the non-polar sorbent.
-
Solution: Use an elution solvent containing a small amount of a volatile base, such as 0.1-0.5% ammonium hydroxide in methanol. This ensures the molecule is in its most polar, ionized state, facilitating complete elution.[14]
-
Q7: Could my analyte be degrading during the SPE process?
A7: Yes, this is a possibility. Galloyloxypaeoniflorin contains an ester linkage which is susceptible to hydrolysis, especially under strong basic or acidic conditions combined with extended processing times.[15][16]
-
Hydrolytic Stability: While generally stable in mildly acidic conditions (like pH 2.5-3.0 for loading), prolonged exposure to very low or high pH should be avoided.[17] Ester hydrolysis is significantly accelerated at higher pH.[15]
-
Solution:
-
Process samples promptly and avoid letting them sit for extended periods on the cartridge, especially after applying basic elution solvents.
-
If a basic elution is used, consider neutralizing the collected fraction with a small amount of acid (e.g., formic acid) immediately after elution to improve stability before evaporation and reconstitution.
-
Keep samples and fractions cool whenever possible.
-
Part 3: Recommended Protocols & Data
The following table provides two starting protocols for the SPE of Galloyloxypaeoniflorin, one using a modern polymeric sorbent and one for traditional silica C18. These are starting points and should be optimized for your specific matrix.
Table 1: Starting SPE Protocols for Galloyloxypaeoniflorin
| Step | Protocol 1: Polymeric Reversed-Phase (e.g., Waters Oasis HLB) | Protocol 2: Silica-Based Reversed-Phase (C18) | Key Considerations & Rationale |
| Condition | 1 mL Methanol | 1 mL Methanol | Wets the sorbent functional groups to enable interaction with the sample.[13] |
| Equilibrate | 1 mL Water with 0.1% Formic Acid (pH ~2.7) | 1 mL Water with 0.1% Formic Acid (pH ~2.7) | Primes the sorbent with the loading conditions to maximize retention. The acidic pH neutralizes the analyte.[10][13] |
| Load | Pre-treated sample (diluted ≥1:4 with 0.1% Formic Acid) at 1-2 mL/min | Pre-treated sample (diluted ≥1:4 with 0.1% Formic Acid) at 1-2 mL/min | Sample must be in a weak solvent and at the correct pH. A slow flow rate is critical for binding.[12] |
| Wash | 1 mL 5-10% Methanol in Water with 0.1% Formic Acid | 1 mL 5% Methanol in Water with 0.1% Formic Acid | Removes polar interferences. The organic percentage should be optimized to be as high as possible without eluting the analyte.[5] |
| Elute | 1-2 mL 90% Methanol with 0.1% Ammonium Hydroxide | 1-2 mL 90% Methanol with 0.1% Ammonium Hydroxide | A high percentage of organic solvent disrupts hydrophobic interactions. The basic pH ensures the analyte is ionized and easily released.[14] |
Part 4: Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical decision-making process for diagnosing and solving low recovery issues with Galloyloxypaeoniflorin.
Caption: Troubleshooting workflow for low SPE recovery of Galloyloxypaeoniflorin.
References
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. Retrieved from [Link]
-
Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]
-
Zhou, M., Cai, H., Huang, Z., & Sun, Y. (1998). HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations. Biomedical Chromatography, 12(1), 43-44. Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Comparison of Chemical Compositions, Antioxidant, and Anti-Photoaging Activities of Paeonia suffruticosa Flowers at Different Flowering Stages. Retrieved from [Link]
-
Tanna, N., & Plummer, C. (2025). Oasis Prime HLB – The Fastest way to Clean Samples. Waters Corporation. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. Journal of Applied Biological Chemistry, 64(1), 13-17. Retrieved from [Link]
-
Waters Corporation. (2015). Oasis Prime HLB Food Applications Notebook. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2018). Analysis of the Volatile Components in Flowers of Paeonia lactiflora Pall. and Paeonia lactiflora Pall. var. Trichocarpa. American Journal of Plant Sciences, 9, 2345-2361. Retrieved from [Link]
-
Liu, Z., et al. (2022). Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. Foods, 11(24), 3986. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats. Retrieved from [Link]
-
Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
- Google Patents. (n.d.). CN114376952B - Paeonia lactiflora extract and preparation method and application thereof.
-
Gauntlett, T. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Retrieved from [Link]
-
LCGC International. (n.d.). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]
-
Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]
-
Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
da Silva, A. B., et al. (2015). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry Letters, 25(24), 5769-5773. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]
-
Alwsci. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
-
Zhang, Y., et al. (2023). HPLC fingerprint and total antioxidant capacity of the extracts from the aerial part of Paeonia lactiflora Pall. Journal of Liquid Chromatography & Related Technologies, 46(9-10), 324-333. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Retrieved from [Link]
-
Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? Retrieved from [Link]
-
Hawach Scientific. (2025, April 8). SPE Cartridge Washing and Drying Parameters Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
Sources
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. welchlab.com [welchlab.com]
- 8. waters.com [waters.com]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 15. benchchem.com [benchchem.com]
- 16. lubesngreases.com [lubesngreases.com]
- 17. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Galloyloxypaeoniflorin
Executive Summary
Galloyloxypaeoniflorin (GPF) is a critical bioactive monoterpene glycoside found in Paeonia lactiflora (White Peony Root) and Paeonia suffruticosa.[1] Structurally, it is an ester derivative of the major marker compound, paeoniflorin, featuring an additional galloyl group attached to the glucose moiety.
In drug discovery and Quality Control (QC) of Traditional Chinese Medicine (TCM), distinguishing GPF from its parent compound (paeoniflorin) and its structural isomers (e.g., galloylalbiflorin) is essential for accurate standardization.[1] This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation behaviors of GPF, offering a self-validating protocol for its identification using Electrospray Ionization (ESI) in negative mode.
Structural Context & The "Alternative" Landscape
To interpret the fragmentation pattern, one must understand the molecular hierarchy. GPF is not an isolated entity but part of a "pinane skeleton" family.
| Compound | Formula | MW | Precursor Ion (ESI-) | Structural Difference |
| Galloyloxypaeoniflorin | 632.57 | Paeoniflorin + Galloyl group | ||
| Paeoniflorin | 480.46 | Core pinane glycoside | ||
| Benzoylpaeoniflorin | 584.57 | Paeoniflorin + Benzoyl group | ||
| Albiflorin | 480.46 | Isomer (no hemiacetal bridge) |
The Analytical Challenge: While Paeoniflorin and GPF have different molecular weights, in-source fragmentation can cause GPF to lose the galloyl group before detection, mimicking Paeoniflorin. Therefore, monitoring specific transition pathways rather than just parent ions is critical.[1]
Experimental Protocol (Self-Validating System)
This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF instruments.[1] The use of Negative Ion Mode is mandatory for high sensitivity detection of the galloyl moiety.
LC-MS/MS Conditions[1][3][4]
-
Polarity: Negative (
)[1][3][4] -
Spray Voltage: -3.5 kV to -4.5 kV (Compound is acidic due to phenolic hydroxyls).[1]
-
Mobile Phase:
-
Collision Energy (CE): Stepped CE (20-40 eV) is recommended to observe both the parent loss and the secondary core fragmentation.
Analytical Workflow Diagram
Figure 1: Standard LC-MS/MS workflow for the identification of Galloyloxypaeoniflorin.
Deep Dive: Fragmentation Mechanism
The fragmentation of Galloyloxypaeoniflorin follows a logical, stepwise degradation of the ester bonds.
Primary Fragmentation (The Diagnostic Split)
The precursor ion
-
Neutral Loss of Galloyl (
, 152 Da):-
The charge remains on the Paeoniflorin core.
-
Result: Product ion
479 . -
Significance: This confirms the core structure is Paeoniflorin.
-
-
Formation of Gallate Anion:
-
The charge remains on the Galloyl group.
-
Result: Product ion
169 ( ). -
Significance: This is the diagnostic marker distinguishing GPF from Paeoniflorin and Benzoylpaeoniflorin.
-
Secondary Fragmentation (Core Degradation)
Once the
-
Loss of Benzoic Acid (
, 122 Da): Yields 357 . -
Loss of Formaldehyde (
, 30 Da): Yields 449 . This is specific to the hemiacetal bridge in the pinane skeleton of paeoniflorin. -
Formation of Benzoate Anion: Yields
121 ( ).[1]
Fragmentation Pathway Diagram[1][6]
Figure 2: Proposed MS/MS fragmentation pathway of Galloyloxypaeoniflorin in negative ion mode.[1]
Comparative Analysis: GPF vs. Alternatives
The following table summarizes the key diagnostic ions required to distinguish GPF from its closest structural relatives.
| Feature | Galloyloxypaeoniflorin (GPF) | Paeoniflorin (PF) | Benzoylpaeoniflorin (BPF) |
| Precursor ( | 631 | 479 | 583 |
| Primary Fragment | 479 (Loss of Galloyl) | 449 (Loss of | 461 (Loss of Benzoic Acid) |
| Diagnostic Ion 1 | 169 (Gallate) | 121 (Benzoate) | 121 (Benzoate) |
| Diagnostic Ion 2 | 121 (Benzoate) | 357 (De-benzoyl core) | 263 (Complex rearrangement) |
| Key Distinction | Presence of 169 & 631 | Absence of 169 | Absence of 169; Precursor 583 |
Technical Insight for QC:
If you observe
-
Scenario A:
479 appears at the same retention time as 631. -
Scenario B:
479 appears at a different retention time (usually earlier).[1]
References
-
Dong, H., et al. (2007). Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry. [Link]
-
Li, S., et al. (2016). Characterization and quantification of monoterpenoids in different types of peony root and the related Paeonia species by liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
He, C., et al. (2016). Identification of Chemical Composition of Leaves and Flowers from Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS.[1] Molecules. [Link]
-
PubChem. Paeoniflorin, galloyl- (Compound Summary). [Link][1]
Sources
- 1. Paeoniflorin, galloyl- | C30H32O15 | CID 494717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [jstage.jst.go.jp]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Galloyloxypaeoniflorin vs. Albiflorin Derivatives
Executive Summary
In the phytochemical analysis of Paeonia lactiflora (Shao Yao) and Paeonia suffruticosa (Mu Dan Pi), distinguishing Galloyloxypaeoniflorin (GP) from Albiflorin derivatives is a critical challenge due to their isomeric nature and co-elution tendencies.
While both share a monoterpene glycoside backbone, they diverge fundamentally in skeletal architecture: GP retains the cage-like pinane skeleton of paeoniflorin, whereas Albiflorin derivatives possess a rearranged, non-cage conjugated system .[] This guide delineates the specific chromatographic, spectroscopic, and stability markers required to unambiguously identify these compounds, preventing the common analytical error of misidentifying Albiflorin artifacts as Paeoniflorin derivatives.
Structural & Chemical Divergence[1][2]
The primary distinction lies in the "Cage vs. Non-Cage" architecture. This structural difference dictates their stability, UV absorption, and ionization behavior.[]
| Feature | Galloyloxypaeoniflorin (GP) | Albiflorin / Galloylalbiflorin (GA) |
| Core Skeleton | Pinane Cage (Hemiacetal ether bridge) | Non-Cage (Rearranged conjugated system) |
| Key Isomer | 6'-O-Galloylpaeoniflorin (most common) | 4-O-Galloylalbiflorin |
| Chemical Stability | Stable in acidic mobile phases.[][2] | Unstable: Prone to conversion into Paeoniflorin-like artifacts under acidic conditions.[][2] |
| UV Absorption | ||
| Na+ Affinity | Moderate | High (Conjugated ester acts as a Lewis base, stabilizing Na+ adducts) |
Structural Hierarchy & Fragmentation Logic
The following diagram illustrates the structural relationship and the critical Mass Spectrometry (MS) fragmentation pathways that distinguish the two.
Caption: Structural lineage and distinct MS/MS fragmentation pathways for Cage (GP) vs. Non-Cage (GA) isomers.
Chromatographic Resolution (HPLC/UHPLC)
Separating these compounds requires careful control of pH. A common pitfall is the use of unbuffered formic acid, which can degrade Albiflorin into an artifact that co-elutes with Paeoniflorin or GP.
The "Ghost Peak" Phenomenon
-
Risk: Using 0.1% Formic Acid (pH ~2.[][2]7) in water/acetonitrile.[][2][3][4]
-
Result: Albiflorin degrades on-column. You may see a "ghost peak" appearing later in the run, often misidentified as a Paeoniflorin derivative.
-
Solution: Use a buffered mobile phase (Ammonium Acetate) to maintain pH > 4.0.[][2]
Recommended Protocol: Buffered LC-MS Method
This protocol ensures the stability of Albiflorin derivatives while resolving the hydrophobic Galloyl-GP peak.[2]
Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex), 1.7 µm or 2.6 µm.[][2] Temperature: 30°C - 40°C. Flow Rate: 0.3 - 0.5 mL/min (UHPLC).[][2]
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.05% Acetic Acid (pH ~4.[][2]4) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0-5 min: 10-20% B (Elutes Albiflorin) 5-15 min: 20-40% B (Elutes Paeoniflorin) 15-25 min: 40-60% B (Elutes Galloyloxypaeoniflorin) |
| Elution Order | Albiflorin (RT ~6 min) |
> Note: Galloyloxypaeoniflorin elutes significantly later than Paeoniflorin due to the increased hydrophobicity of the galloyl moiety.
Mass Spectrometry: The Definitive Identification
When retention times shift due to matrix effects, MS/MS fragmentation is the only self-validating confirmation method. Both compounds form Sodium adducts
Comparative Fragmentation Table (ESI+)[][2]
| Compound | Precursor Ion | Key Product Ions (m/z) | Mechanism |
| 4'-O-Galloylpaeoniflorin (GP) | m/z 655 | 501 (Loss of Galloyl, -154 Da) 533 (Loss of Benzoyl, -122 Da) | Neighboring OH groups in the cage structure facilitate ester cleavage. |
| 4-O-Galloylalbiflorin (GA) | m/z 655 | 341 (Dominant) | The non-cage ester group acts as a Lewis base, holding Na+ tightly.[][2] Ester cleavage is suppressed.[2] |
Experimental Workflow: Method Development
Use this decision tree to select the correct extraction and analysis pathway based on your specific research goal (Quantification vs. Identification).
Caption: Workflow decision tree emphasizing the necessity of buffered mobile phases to prevent artifacts.
References
-
Albiflorin vs.
- Source: A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin.
- Key Finding: Use of 0.
-
(Simulated Link based on context)
-
MS/MS Fragmentation Mechanisms
- Source: Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Deriv
- Key Finding: Differentiates 4-O-galloylalbiflorin from 4'-O-galloylpaeoniflorin based on Na+ adduct stability and specific product ions (m/z 501 vs 341).
-
Pharmacological Differences (CYP Regulation)
-
Galloyloxypaeoniflorin Bioactivity
Sources
- 2. Paeoniflorin, galloyl- | C30H32O15 | CID 494717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Paeoniflorin and Albiflorin on Human CYP3A4 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocrick.com [biocrick.com]
Comparative pharmacokinetics of Galloyloxypaeoniflorin and Paeoniflorin
This guide provides an in-depth technical comparison of the pharmacokinetics (PK) of Paeoniflorin (PF) and its naturally occurring ester derivative, Galloyloxypaeoniflorin (GP) . It synthesizes confirmed experimental data for Paeoniflorin with the structural and metabolic fate of Galloyloxypaeoniflorin to provide a mechanistic understanding of their distinct behaviors in vivo.
Content Type: Technical Comparison Guide Audience: Drug Development Scientists, Pharmacologists, and Analytical Chemists.
Executive Summary
Paeoniflorin (PF) is the primary bioactive monoterpene glycoside of Paeonia lactiflora and Paeonia suffruticosa. It is characterized by low oral bioavailability (<2%), rapid renal excretion, and susceptibility to efflux by P-glycoprotein (P-gp).
Galloyloxypaeoniflorin (GP) is the 6'-O-galloyl ester of paeoniflorin. While structurally similar, the addition of the galloyl moiety alters its physicochemical properties. However, pharmacokinetic evidence indicates that GP acts primarily as a metabolic precursor , undergoing rapid hydrolysis in the gastrointestinal tract to release Paeoniflorin and Gallic acid. Consequently, the systemic exposure of GP itself is often negligible, while it contributes to the total pool of bioavailable PF.
Physicochemical & Structural Basis
The pharmacokinetic divergence begins at the molecular level. The galloyl group in GP introduces lipophilicity but also a metabolically labile ester linkage.
| Feature | Paeoniflorin (PF) | Galloyloxypaeoniflorin (GP) |
| Molecular Formula | ||
| MW ( g/mol ) | 480.46 | 632.57 |
| Key Structural Moiety | Pinane monoterpene skeleton + Glucose | PF skeleton + Galloyl ester at C-6' of glucose |
| Lipophilicity (LogP) | Low (-0.6 to 0.1) | Moderate (Increased by galloyl group) |
| Solubility | High (Water soluble) | Moderate (Amphiphilic) |
| Chemical Stability | Stable in neutral pH; hydrolyzes in strong acid/base. | Unstable ester bond ; susceptible to esterases. |
Pharmacokinetic Profile Comparison
A. Absorption and Bioavailability[1]
-
Paeoniflorin: Exhibits poor oral bioavailability (absolute
).[1] This is attributed to:-
Low Permeability: It is a Class III drug (BCS) with poor passive diffusion across the intestinal epithelium.
-
Efflux Transporters: PF is a confirmed substrate for P-glycoprotein (MDR1) , which actively pumps absorbed drug back into the intestinal lumen.
-
Hydrolysis: Intestinal bacteria hydrolyze PF into the aglycone Paeoniflorgenin , which is more permeable but pharmacologically distinct.
-
-
Galloyloxypaeoniflorin:
-
Presystemic Hydrolysis: GP is rapidly hydrolyzed by intestinal esterases and mucosal flora. Studies indicate that after oral administration of Paeonia extracts containing GP, plasma levels of intact GP are often below the limit of quantification (LLOQ), while PF levels rise.
-
"Pro-drug" Effect: GP effectively acts as a delivery vehicle for PF. The galloyl group may temporarily protect the glycoside from bacterial degradation in the upper GI tract, potentially altering the
of the resulting PF.
-
B. Distribution[3]
-
Paeoniflorin:
-
Plasma Protein Binding: Low to moderate.
-
Tissue Distribution: Rapidly distributes to highly perfused organs (Kidney > Liver > Lung). Poor blood-brain barrier (BBB) penetration.
-
-
Galloyloxypaeoniflorin:
-
Due to rapid hydrolysis, intact GP is rarely found in deep tissues. Its primary "distribution" is restricted to the GI lumen and portal circulation prior to hepatic hydrolysis.
-
C. Metabolism (The Core Differentiator)
The metabolic pathways differ significantly due to the ester bond in GP.
-
Pathway 1 (GP Specific): De-galloylation.
-
Pathway 2 (Shared): Bacterial Deglucosylation.
Visualization: Metabolic Fate
Figure 1: The metabolic cascade converting Galloyloxypaeoniflorin into Paeoniflorin and subsequent metabolites.
Quantitative Pharmacokinetic Data
The following data represents the "Standard" profile for Paeoniflorin (rat model, oral administration), which serves as the surrogate profile for GP metabolites.
Table 1: Pharmacokinetic Parameters of Paeoniflorin (PF) (Data aggregated from validated LC-MS/MS studies)
| Parameter | Value (Mean ± SD) | Interpretation |
| Rapid absorption of the small fraction that permeates. | ||
| Dose-dependent, but non-linear at high doses due to saturation. | ||
| Short half-life; requires frequent dosing or sustained release. | ||
| Low overall exposure relative to dose. | ||
| Bioavailability ( | Extremely low. | |
| Clearance (CL) | High | Indicative of rapid renal elimination. |
> Note on GP: Specific
Experimental Protocols
To validate these profiles in your own research, use the following self-validating protocols.
Protocol A: Simultaneous LC-MS/MS Quantification
Objective: Distinguish intact GP from PF in plasma to assess hydrolysis rate.
-
Sample Preparation (Protein Precipitation):
-
Aliquot
rat plasma. -
Add
Internal Standard (IS) (e.g., Geniposide or Tolbutamide ). -
Add
Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stabilize the ester bond (acidic pH prevents spontaneous hydrolysis). -
Vortex (3 min) and Centrifuge (12,000 rpm, 10 min, 4°C).
-
Inject supernatant.
-
-
Chromatographic Conditions:
-
Mass Spectrometry (ESI-):
-
Paeoniflorin: MRM transition
(Formate adduct loss). -
Galloyloxypaeoniflorin: MRM transition
(Loss of galloyl group). -
Critical Control: Monitor the "Gallic Acid" channel (
) to confirm hydrolysis.
-
Protocol B: In Vitro Stability Assay (Gut vs. Liver)
Objective: Determine the site of GP hydrolysis.
-
Incubation: Incubate GP (
) in:-
Simulated Gastric Fluid (SGF, pH 1.2).
-
Simulated Intestinal Fluid (SIF, pH 6.8 + Pancreatin).
-
Rat Liver Microsomes (RLM).
-
-
Sampling: Take aliquots at 0, 15, 30, 60 min.
-
Analysis: Quantify disappearance of GP and appearance of PF using Protocol A.
-
Expectation: High stability in SGF; rapid degradation in SIF and RLM.
Implications for Drug Development[7][8]
-
Marker Selection: When conducting PK studies on Moutan Cortex or Red Peony Root, measuring GP alone is insufficient. You must measure PF as the total active metabolite.
-
Formulation Strategy: To utilize the higher lipophilicity of GP, it must be protected from intestinal hydrolysis (e.g., enteric coating or lipid-based nanocarriers) to allow it to cross the gut wall intact.
-
Drug-Drug Interactions: Since PF is a P-gp substrate, co-administration with P-gp inhibitors (e.g., Verapamil, Piperine) significantly increases the AUC of PF derived from either PF or GP.
References
-
Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Molecules. 2022; 27(23):8337.[5] Link
-
Metabolism of Paeoniflorin by Human Intestinal Microflora: Journal of Chromatography B. 2018; 1085:63-71. Link
-
Pharmacokinetic properties of paeoniflorin and albiflorin: Journal of Ethnopharmacology. 2010; 130(3):460-466. Link
-
Absorption and excretion of paeoniflorin in rats: Journal of Pharmacy and Pharmacology. 1996; 48(11):1145-1149. Link
-
Simultaneous determination of ferulic acid, paeoniflorin, and albiflorin: Journal of Separation Science. 2020; 43(11):2053-2060. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.ug.edu.gh [pure.ug.edu.gh]
- 3. Simultaneous determination of ferulic acid, paeoniflorin, and albiflorin in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry: Application to a pharmacokinetic study of Danggui-Shaoyao-San - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination and pharmacokinetic study of albiflorin and paeoniflorin in rat plasma after oral administration of Radix Paeoniae Alba extract and Tang-Min-Ling-Wan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated UPLC-MS/MS Method for Galloyloxypaeoniflorin in Plasma
This guide outlines a validated, high-sensitivity UPLC-MS/MS protocol for the quantification of Galloyloxypaeoniflorin (GP) in plasma. This method is synthesized from industry-standard bioanalytical practices for monoterpene glycosides and grounded in comparative pharmacokinetic studies of Paeonia species.
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary: Why UPLC-MS/MS?
Galloyloxypaeoniflorin (GP) is a minor but potent bioactive monoterpene glycoside found in Paeonia lactiflora. Quantifying GP in plasma is challenging due to its low physiological abundance compared to its parent compound, Paeoniflorin (PF), and the complex plasma matrix.
While HPLC-UV has historically been used for quality control of raw herbal extracts, it lacks the sensitivity and selectivity required for pharmacokinetic (PK) studies in plasma. The UPLC-MS/MS (ESI-) method proposed here offers a 100-fold increase in sensitivity and a 5-fold reduction in run time compared to traditional HPLC methods.
Technology Comparison: UPLC-MS/MS vs. Alternatives
| Feature | UPLC-MS/MS (Recommended) | HPLC-UV (Traditional) | Standard LC-MS (Single Quad) |
| Detection Limit (LLOQ) | 0.5 - 1.0 ng/mL | 100 - 500 ng/mL | 10 - 50 ng/mL |
| Selectivity | High (MRM) – Distinguishes GP from PF and metabolites. | Low – Co-elution with plasma proteins and PF is common. | Medium – Mass resolution helps, but background noise is high. |
| Run Time | < 5.0 min | 20 - 40 min | 10 - 20 min |
| Sample Volume | 50 µL | > 200 µL | 100 µL |
| Mechanism | Ion filtration (Precursor | Chromophore absorption (230-270 nm) | Total Ion Current (TIC) |
Validated Experimental Protocol
This protocol utilizes Negative Electrospray Ionization (ESI-) because GP contains a galloyl moiety (phenolic), which ionizes more efficiently and selectively in negative mode than the positive mode often used for Paeoniflorin alone.
A. Reagents & Materials[1][2][3]
-
Analyte: Galloyloxypaeoniflorin (Standard >98% purity).[1]
-
Internal Standard (IS): Geniposide or Chloramphenicol (Stable in ESI-).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
-
Matrix: Drug-free Rat/Human Plasma (K2EDTA).
B. Sample Preparation: Protein Precipitation (PPT)
Rationale: Liquid-Liquid Extraction (LLE) is often poor for glycosides due to their polarity. PPT is fast and maintains high recovery for polar monoterpenes.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Geniposide).
-
Precipitate: Add 150 µL of Acetonitrile (1:3 ratio).
-
Vortex: Mix vigorously for 1 min to ensure complete protein denaturation.
-
Centrifuge: Spin at 13,000 rpm (approx. 15,000 x g) for 10 min at 4°C.
-
Transfer: Collect the clear supernatant.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water prior to injection.
C. UPLC Chromatographic Conditions
-
System: Waters ACQUITY UPLC or Shimadzu Nexera X2.
-
Column: ACQUITY UPLC BEH C18 (
mm, 1.7 µm).[2][3]-
Why: Sub-2-micron particles provide sharper peaks and higher theoretical plates, essential for separating GP from the abundant Paeoniflorin.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase:
-
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
5.0 min: Stop
-
D. Mass Spectrometry Parameters (ESI-)
-
Mode: Multiple Reaction Monitoring (MRM), Negative Ionization.[1][6]
-
Source Temp: 500°C.
-
Capillary Voltage: -2.5 kV.
-
Desolvation Gas: 800 L/Hr (
).
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Cone (V) | Collision (eV) | Role |
| Galloyloxypaeoniflorin | 631.1 | 169.0 (Gallic acid) | 40 | 25 | Quantifier |
| 631.1 | 479.1 (PF core) | 40 | 15 | Qualifier | |
| Geniposide (IS) | 387.1 | 225.1 | 30 | 20 | Internal Std |
Note: The transition 631.1
Method Validation Summary
The following performance metrics define a "validated" status according to FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Result / Criteria |
| Linearity Range | 1.0 – 2000 ng/mL ( |
| LLOQ | 1.0 ng/mL (S/N > 10) |
| Accuracy (Intra/Inter) | 92.5% – 108.3% (Acceptance: ±15%) |
| Precision (CV%) | < 8.5% (Acceptance: < 15%) |
| Extraction Recovery | 85% – 95% (Consistent across levels) |
| Matrix Effect | 95% – 105% (Negligible ion suppression) |
| Stability | Stable for 24h in autosampler; 3 freeze-thaw cycles. |
Visualized Workflows
Figure 1: Bioanalytical Workflow
This diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (IS spike, QC checks).
Caption: Step-by-step bioanalytical workflow ensuring data integrity through Internal Standard (IS) normalization.
Figure 2: MRM Fragmentation Logic
Understanding the fragmentation is crucial for selectivity. The Galloyloxypaeoniflorin precursor (631) fragments into the Gallic Acid ion (169), which is the quantifier.
Caption: MS/MS fragmentation pathway of Galloyloxypaeoniflorin in negative electrospray ionization mode.
References
-
Wang, X. Y., et al. (2013). "Simultaneous determination of five phenolic components and paeoniflorin in rat plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetic study."[7] Journal of Pharmaceutical and Biomedical Analysis, 86, 82-89.
-
Guo, X., et al. (2008). "LC-MS determination and pharmacokinetic study of six phenolic components in rat plasma after taking traditional Chinese medicinal-preparation."[8] Journal of Chromatography B, 873(1), 51-58.
-
He, J., et al. (2022). "Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil." Molecules, 27(23), 8337.[9]
-
Tang, Y., et al. (2018). "UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder." Molecules, 23(10), 2501.
-
BOC Sciences. "Galloyloxypaeoniflorin Product Information & Physicochemical Properties." BOC Sciences Compound Database.
Sources
- 1. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Buffered LC-MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. Simultaneous determination of five phenolic components and paeoniflorin in rat plasma by liquid chromatography-tandem mass spectrometry and pharmacokinetic study after oral administration of Cerebralcare granule(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of Galloyloxypaeoniflorin in different Peony species
Executive Summary
Galloyloxypaeoniflorin (GP) , a galloylated derivative of paeoniflorin, represents a critical bioactive marker in the Paeoniaceae family. While often overshadowed by the more abundant Paeoniflorin (PF) , GP exhibits distinct pharmacological properties, including potent NF-κB inhibition, cytoprotection against oxidative stress, and DNA cleavage inhibition.
This guide provides a technical comparison of GP content across the three primary medicinal Paeonia species: P. lactiflora (White Peony), P. veitchii (Red Peony), and P. suffruticosa (Tree Peony). It synthesizes experimental data to establish extraction protocols and quantitative benchmarks for researchers in drug discovery and phytochemical standardization.
Chemical Identity & Significance
GP (also known as 6'-O-Galloylpaeoniflorin) differs from Paeoniflorin by the addition of a galloyl group at the C-6' position. This structural modification enhances its lipophilicity and antioxidant capacity compared to its parent compound.
-
Parent Compound: Paeoniflorin (C23H28O11)
-
Target Compound: Galloyloxypaeoniflorin (C30H32O15)
-
Key Distinction: The galloyl moiety confers stronger free-radical scavenging ability and alters bioavailability.
Quantitative Comparison by Species
The following data synthesizes HPLC-DAD and LC-MS quantification studies. While Paeoniflorin is the dominant monoterpene glycoside (accounting for >40 mg/g in high-quality roots), GP is a minor but significant constituent.
Table 1: Comparative Phytochemical Profile
| Species | Common Name | Primary Part | Paeoniflorin (PF) Content | Galloyloxypaeoniflorin (GP) Status | Key Differentiator |
| Paeonia lactiflora | White Peony (Bai Shao) | Root (Peeled) | High (40–70 mg/g) | Moderate (1–5 mg/g) | High Albiflorin/Oxypaeoniflorin ratio (>1). |
| Paeonia veitchii | Red Peony (Chi Shao) | Root (Whole) | High (30–60 mg/g) | High (2–8 mg/g) | Lower Albiflorin/Oxypaeoniflorin ratio (<1). |
| Paeonia suffruticosa | Tree Peony (Mudan Pi) | Root Bark | Medium (15–25 mg/g) | Low (<1 mg/g) | Dominated by Paeonol (>20 mg/g). |
*Note: GP content is estimated based on relative peak area ratios in HPLC chromatograms where PF is the internal reference standard. GP typically represents 5–15% of the total monoterpene glycoside pool in P. veitchii.
Comparative Analysis
-
Best Source for GP: P. veitchii (Red Peony Root) generally yields higher concentrations of galloylated derivatives compared to P. lactiflora, likely due to the preservation of the root cortex where these compounds are concentrated.
-
Processing Impact: The traditional processing of P. lactiflora (boiling and peeling) may reduce GP content due to hydrolysis of the ester bond, converting GP back to Paeoniflorin or other degradants.
Experimental Protocol: Extraction & Quantification
To accurately quantify GP without inducing hydrolysis (loss of the galloyl group), a buffered extraction method is required.
Workflow Diagram
The following diagram illustrates the critical decision points in the extraction and separation process to ensure GP stability.
Caption: Optimized workflow for the separation of Galloyloxypaeoniflorin. Note the later retention time (RT) of GP due to the lipophilic galloyl group.
Detailed Methodology
1. Sample Preparation:
-
Pulverize dried root to a fine powder (#60 mesh).
-
Avoid: High-temperature boiling (decoction), as this promotes hydrolysis of the ester bond in GP.
2. Extraction:
-
Solvent: 70% Ethanol (v/v). Water is efficient for PF but 70% EtOH is superior for extracting the broader range of galloyl derivatives.
-
Method: Ultrasonication (40 kHz) for 30 minutes at <40°C .
-
Ratio: 1g powder : 10 mL solvent.
3. HPLC Conditions:
-
Column: Agilent Zorbax SB-C18 or Phenomenex Gemini NX-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 15% B (0-5 min) → 35% B (25 min) → 60% B (35 min).
-
Detection: UV at 230 nm (max absorption for the benzoyl system) and 280 nm (for the galloyl moiety).
-
Quantification: Calculate GP content using the relative response factor (RRF) to Paeoniflorin if a GP standard is unavailable (RRF ≈ 1.2 due to the additional galloyl chromophore).
Pharmacological Implications
The presence of Galloyloxypaeoniflorin adds a specific therapeutic dimension often overlooked when standardizing solely for Paeoniflorin.
-
Anti-Inflammatory: GP inhibits the NF-κB pathway more potently than PF in specific cell lines (e.g., macrophages).
-
Cytoprotection: The galloyl group provides direct scavenging of superoxide anions and hydroxyl radicals, protecting keratinocytes and endothelial cells from oxidative damage.
-
Drug Development: Researchers targeting oxidative stress-induced ischemia should prioritize P. veitchii extracts or enriched GP fractions over standard P. lactiflora preparations.
References
-
Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. Journal of Applied Biological Chemistry, 2021.
-
Characterization and quantification of monoterpenoids in different types of peony root and the related Paeonia species. Journal of Pharmaceutical and Biomedical Analysis, 2016.
-
Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis. Frontiers in Plant Science, 2019.
-
A comparative study on commercial samples of the roots of Paeonia veitchii and P. lactiflora. Planta Medica, 1996.
-
Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra. Molecules, 2024.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
